N-[4-(2-Benzimidazolyl)phenyl]maleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOXVCRXDAVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067274 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27030-97-3 | |
| Record name | 1-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27030-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(2-Benzimidazolyl)phenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027030973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-(2-BENZIMIDAZOLYL)PHENYL)MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464U78G56E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-[4-(2-Benzimidazolyl)phenyl]maleimide
CAS Number: 27030-97-3
Chemical Structure:
![Chemical Structure of N-[4-(2-Benzimidazolyl)phenyl]maleimide](https://www.tcichemicals.com/images/common/products/B1149_300.png)
Figure 1: Chemical Structure of this compound.
Core Compound Summary
This compound is a bifunctional organic compound featuring a benzimidazole (B57391) core linked to a phenylmaleimide (B3051593) group. This unique architecture combines the favorable photophysical properties and biological recognition capabilities of the benzimidazole moiety with the highly specific reactivity of the maleimide (B117702) group. The maleimide functional group is particularly valued in bioconjugation for its selective reaction with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides, forming stable thioether bonds. This property makes the compound a valuable reagent for researchers in drug development, materials science, and biochemistry.[1][2]
The benzimidazole core is a well-known privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its structure allows for various non-covalent interactions with biological macromolecules, while also contributing to the molecule's overall thermal stability and fluorescence potential.[1] The compound is typically supplied as a pale yellow to amber powder and is noted for its applications as a fluorescent probe, a crosslinking agent in polymer chemistry, and an intermediate in the synthesis of novel therapeutics.[1][2]
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively detailed in publicly available literature, the following table summarizes its known physical properties. Spectroscopic data, such as absorption/emission maxima and quantum yield, would need to be determined empirically for specific applications and solvent conditions.
| Property | Value | Reference(s) |
| CAS Number | 27030-97-3 | [1][4][5] |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [1][4][5] |
| Molecular Weight | 289.29 g/mol | [1][4][5] |
| Appearance | Pale yellow to amber powder | [1] |
| Melting Point | 247 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1][5] |
| Storage | Store at 2 - 8 °C, under inert gas, protect from light | [1][5] |
Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-stage process: first, the formation of the benzimidazole ring, and second, the creation of the maleimide group. A plausible retrosynthetic analysis suggests the key precursors to be o-phenylenediamine (B120857), a terephthaldehyde derivative, and maleic anhydride (B1165640).
A logical forward synthesis would involve:
-
Synthesis of the Benzimidazole Intermediate: Condensation of o-phenylenediamine with 4-aminobenzoic acid or a derivative. This reaction is typically acid-catalyzed and driven by heat to form 2-(4-aminophenyl)-1H-benzimidazole.[6]
-
Formation of the Maleamic Acid: The resulting amino-benzimidazole intermediate is then reacted with maleic anhydride. This reaction proceeds readily at room temperature to form the corresponding N-[4-(2-Benzimidazolyl)phenyl]maleamic acid.[7]
-
Cyclodehydration to the Maleimide: The final step is the cyclization of the maleamic acid to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate (B1210297).[7]
Generic Experimental Protocol for Synthesis:
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Step 1: Synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleamic acid
-
Dissolve 2-(4-aminophenyl)-1H-benzimidazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve maleic anhydride (1.1 equivalents) in the same solvent.
-
Slowly add the maleic anhydride solution to the 2-(4-aminophenyl)-1H-benzimidazole solution with stirring at room temperature.
-
Continue stirring for 2-4 hours. The product, N-[4-(2-Benzimidazolyl)phenyl]maleamic acid, may precipitate from the solution or can be isolated by solvent removal under reduced pressure.
Step 2: Cyclization to this compound
-
Suspend the dried maleamic acid intermediate (1 equivalent) in acetic anhydride (5-10 volumes).
-
Add anhydrous sodium acetate (0.3 equivalents) as a catalyst.
-
Heat the mixture with stirring to 80-100 °C for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to yield pure this compound.
Protocol for Protein Labeling via Thiol-Maleimide Conjugation
The maleimide group reacts specifically with free thiol groups of cysteine residues to form a stable thioether bond. This is the most common application for this class of reagents.
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5. Avoid buffers containing thiols.
-
This compound (BPM).
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF to prepare the BPM stock solution.
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare BPM Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BPM stock solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.
-
Purification: Remove the unreacted, free BPM from the labeled protein conjugate using a size-exclusion chromatography (e.g., a pre-packed PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using UV-Vis spectrophotometry. This requires the extinction coefficients of the protein at 280 nm and the BPM dye at its absorption maximum (λ_max), which must be determined experimentally.
Key Applications and Logical Workflows
The primary utility of this compound stems from its dual nature as a fluorescent reporter and a thiol-reactive linker.
Fluorescent Labeling of Proteins
The compound can be used to covalently attach a fluorescent benzimidazole tag to proteins at specific cysteine sites. This allows for the visualization of proteins in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The benzimidazole core is known to enhance photostability and fluorescence quantum yield, making it suitable for imaging.[2]
Development of Targeted Therapeutics
The maleimide group can serve as a linker to attach the benzimidazole moiety to antibodies or other targeting ligands, creating Antibody-Drug Conjugates (ADCs) or other targeted therapies. Benzimidazole derivatives have been explored for various therapeutic effects, including as antitumor agents.[3] This compound could be used to conjugate a potentially bioactive benzimidazole core to a cell-targeting protein.
Material Science Applications
As a thermally stable molecule with a reactive group, it can be used as a crosslinking agent or monomer in the synthesis of advanced polymers. The incorporation of the benzimidazole structure can enhance the thermal resistance and mechanical properties of materials for industries like aerospace and electronics.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-[4-(2-Benzimidazolyl)phenyl]maleimide and its derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology due to the combined pharmacological activities of the benzimidazole (B57391) core and the reactive potential of the maleimide (B117702) moiety.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The maleimide functional group, on the other hand, is a valuable tool in bioconjugation and drug design.[4][5] It acts as a Michael acceptor, reacting selectively with thiol groups, such as the cysteine residues in proteins.[1][6] The combination of these two pharmacophores in this compound derivatives results in molecules with the potential for targeted covalent inhibition of proteins, as well as applications as fluorescent probes for biological imaging.[7][8]
This guide details the synthetic routes to these valuable compounds, provides expected analytical data, and illustrates their primary mechanism of action.
Synthetic Pathways
The synthesis of this compound derivatives is a multi-step process that can be broadly divided into two key stages:
-
Formation of the 2-Arylbenzimidazole Core: This involves the synthesis of the central benzimidazole structure with a phenyl amine substituent.
-
Construction of the N-Substituted Maleimide: This stage involves the reaction of the synthesized amino-benzimidazole with maleic anhydride (B1165640), followed by cyclization.
A general experimental workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 2-(4-Aminophenyl)-1H-benzo[d]imidazole
This procedure is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[9]
Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add a dehydrating agent such as polyphosphoric acid (PPA) or heat the mixture in a high-boiling solvent like xylene with a Dean-Stark trap to remove water.
-
Heat the reaction mixture at an elevated temperature (e.g., 140-180°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide (B78521) or sodium carbonate solution).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water to remove any remaining salts.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield 2-(4-aminophenyl)-1H-benzo[d]imidazole.
Stage 2: Synthesis of this compound
This two-step process involves the formation of a maleanilic acid intermediate, followed by cyclization.[3][10]
Step 2a: Synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleanilic acid
-
Dissolve 2-(4-aminophenyl)-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as diethyl ether or acetone.
-
In a separate flask, dissolve maleic anhydride (1 equivalent) in the same solvent.
-
Slowly add the maleic anhydride solution to the 2-(4-aminophenyl)-1H-benzo[d]imidazole solution with stirring at room temperature.
-
A precipitate of the maleanilic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash with the solvent, and dry. The product is often used in the next step without further purification.
Step 2b: Dehydrative Cyclization to this compound
-
Suspend the N-[4-(2-Benzimidazolyl)phenyl]maleanilic acid (1 equivalent) in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate (B1210297) (e.g., 0.1-0.2 equivalents).
-
Heat the mixture gently (e.g., on a steam bath or at 60-70°C) with stirring for 30-60 minutes.[3][11] The suspension should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude this compound by vacuum filtration.
-
Wash the product thoroughly with cold water and then with a non-polar solvent like petroleum ether.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).
Quantitative Data
The following tables summarize the expected quantitative data for the key compounds in the synthesis. The spectral data is based on characteristic values for similar benzimidazole and N-phenylmaleimide structures.[8][12]
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(4-Aminophenyl)-1H-benzo[d]imidazole | C₁₃H₁₁N₃ | 209.25 | 70-85 | >200 |
| N-[4-(2-Benzimidazolyl)phenyl]maleanilic acid | C₁₇H₁₃N₃O₃ | 307.31 | 90-98 | ~200-220 (decomposes) |
| This compound | C₁₇H₁₁N₃O₂ | 289.29 | 70-80 | >200 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-(4-Aminophenyl)-1H-benzo[d]imidazole | 12.5-13.0 (br s, 1H, NH), 7.1-8.0 (m, 8H, Ar-H), 5.0-6.0 (br s, 2H, NH₂) | 110-155 (Ar-C), ~152 (C=N) | 3200-3500 (N-H), 1620 (C=N), 1500-1600 (Ar C=C) |
| N-[4-(2-Benzimidazolyl)phenyl]maleanilic acid | 12.5-13.0 (br s, 1H, NH), 9.0-10.0 (br s, 1H, COOH), 7.0-8.5 (m, 10H, Ar-H and CH=CH), 6.2-6.5 (d, 1H, CH=CH), 6.0-6.2 (d, 1H, CH=CH) | 110-155 (Ar-C), ~152 (C=N), ~165-170 (C=O) | 3200-3500 (N-H, O-H), 1680-1720 (C=O), 1620 (C=N) |
| This compound | 12.5-13.0 (br s, 1H, NH), 7.0-8.5 (m, 8H, Ar-H), 6.8-7.0 (s, 2H, CH=CH) | 110-155 (Ar-C), ~135 (CH=CH), ~152 (C=N), ~170 (C=O) | 3200-3400 (N-H), 1700-1720 (C=O, imide), 1620 (C=N) |
Mechanism of Action and Biological Applications
The primary application of this compound in a biological context stems from the reactivity of the maleimide group towards thiol-containing molecules, most notably cysteine residues in proteins.[7][8]
Thiol-Reactive Probe
The maleimide moiety undergoes a Michael addition reaction with the sulfhydryl group of cysteine. This reaction is highly selective for thiols under physiological conditions (pH 6.5-7.5).[1] The benzimidazole portion of the molecule can act as a fluorophore, and the covalent attachment to a protein can lead to changes in its fluorescent properties, allowing for the detection and imaging of the labeled protein.[8]
Caption: Reaction of the maleimide with a protein cysteine residue.
Note: The DOT script above is a template. Actual image rendering would require image files for the chemical structures.
Drug Development
The ability to form a stable covalent bond with a target protein is a key strategy in modern drug design. If a cysteine residue is present in or near the active site of a disease-relevant protein, a derivative of this compound could be designed to bind specifically to that site and then form an irreversible covalent bond, leading to potent and prolonged inhibition. The benzimidazole scaffold can be further functionalized to enhance binding affinity and selectivity for the target protein.
Conclusion
The synthesis of this compound derivatives provides a powerful platform for the development of targeted covalent inhibitors and fluorescent probes. By following the detailed protocols outlined in this guide, researchers can efficiently produce these compounds and explore their potential in various aspects of chemical biology and drug discovery. The versatility of the benzimidazole core allows for extensive derivatization to fine-tune the pharmacological and photophysical properties of the final molecules, making this a promising area for further investigation.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol reactive probes and chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [myskinrecipes.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
N-[4-(2-Benzimidazolyl)phenyl]maleimide: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a bifunctional molecule combining the biological activities of the benzimidazole (B57391) scaffold with the reactive properties of the maleimide (B117702) group. While specific in-depth studies on this particular compound are limited, its mechanism of action can be inferred from the extensive research conducted on its constituent moieties. This technical guide synthesizes the available information to propose a putative mechanism of action, detailing its likely cellular targets, signaling pathways, and relevant experimental protocols for investigation. The primary proposed mechanism involves the covalent modification of key cellular proteins via the maleimide group, complemented by the anticancer activities of the benzimidazole core, which include microtubule disruption and topoisomerase inhibition.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical development and materials science.[1] Its structure features a benzimidazole core, a pharmacophore known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] This is linked to a maleimide group, a reactive moiety that readily forms covalent bonds with thiol groups, particularly the cysteine residues in proteins.[4] This dual functionality suggests a complex mechanism of action with the potential for targeted covalent inhibition of specific cellular proteins. This document provides a comprehensive overview of the likely mechanisms through which this compound exerts its biological effects.
Proposed Mechanism of Action
The mechanism of action for this compound is likely multifaceted, leveraging the properties of both its benzimidazole and maleimide components.
Covalent Modification via the Maleimide Group
The maleimide group is a well-established reactive handle for the covalent modification of proteins.[4] It undergoes a Michael addition reaction with the sulfhydryl group of cysteine residues, forming a stable thioether bond.[5] This irreversible binding can lead to the inhibition of enzyme activity or disruption of protein function.
A primary putative target for the maleimide moiety is Topoisomerase II . Maleimide and its derivatives have been identified as potent catalytic inhibitors of this enzyme.[6][7] The proposed mechanism involves the covalent modification of critical cysteine residues within topoisomerase II, which prevents the enzyme from carrying out its function of managing DNA topology, ultimately leading to cell cycle arrest and apoptosis.[6] Some N-phenylmaleimides have also been shown to dually inhibit monoacylglycerol lipase (B570770) (MAGL) and topoisomerase II.[8]
Diagram: Covalent Modification of a Protein by this compound
Caption: Covalent modification of a target protein via Michael addition.
Anticancer Activity of the Benzimidazole Core
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of anticancer activities.[2][3] These mechanisms are often independent of the maleimide's covalent bonding and contribute to the overall cytotoxicity of the compound.
-
Microtubule Disruption: Many benzimidazole derivatives, such as mebendazole, function as microtubule-destabilizing agents.[9][10] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[11]
-
Topoisomerase Inhibition: Besides the covalent inhibition by the maleimide group, the benzimidazole ring system itself has been implicated in the catalytic inhibition of topoisomerases.[2][12] These compounds can interfere with the enzyme's ability to relax supercoiled DNA, a critical step for DNA replication and transcription.
-
Induction of Apoptosis: Benzimidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This can involve the modulation of Bcl-2 family proteins and the activation of caspases.[14]
-
Kinase Inhibition and Cell Cycle Arrest: Certain benzimidazole compounds can inhibit cyclin-dependent kinases (CDKs) and disrupt signaling pathways like PI3K/AKT and MAPK, leading to cell cycle arrest, often at the G1 or G2/M phases.[9][13]
Diagram: Putative Signaling Pathways
Caption: Putative signaling pathways affected by the compound.
Quantitative Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-derivative of benzimidazole | MCF-7 (Breast) | 17.8 | [11] |
| Bromo-derivative of benzimidazole | DU-145 (Prostate) | 10.2 | [11] |
| Bromo-derivative of benzimidazole | H69AR (Lung) | 49.9 | [11] |
| N-substituted bis-benzimidazole | NCI-H522 (Lung) | 50.48 (µg/mL) | [15] |
| N-substituted bis-benzimidazole | NCI-H23 (Lung) | 51.45 (µg/mL) | [15] |
| Platinum (II) complex with 1H-benzimidazole derivative | MCF-7 (Breast) | 10.2 | [16] |
Experimental Protocols
The investigation of the mechanism of action of this compound would involve a series of in vitro assays.
Protocol for Maleimide-Thiol Conjugation
This protocol is a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule like this compound.[17]
-
Preparation of Protein Solution: Dissolve the thiol-containing protein (e.g., purified Topoisomerase II) in a degassed reaction buffer (e.g., 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
Preparation of Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: The resulting conjugate can be purified using size-exclusion chromatography (e.g., a Sephadex column) or reverse-phase HPLC to separate the labeled protein from unreacted maleimide.[17]
Diagram: Experimental Workflow for Maleimide-Thiol Conjugation
Caption: Experimental workflow for maleimide-thiol conjugation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[15]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[11]
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a compound with a high potential for anticancer activity through a dual mechanism of action. The maleimide moiety likely acts as a covalent inhibitor of key enzymes such as topoisomerase II, while the benzimidazole core contributes to cytotoxicity through mechanisms including microtubule disruption and induction of apoptosis. Further research is warranted to elucidate the specific cellular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Dual inhibition of MAGL and type II topoisomerase by N-phenylmaleimides as a potential strategy to reduce neuroblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. ijrpr.com [ijrpr.com]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of topoisomerase II based on the benzodiimidazole and dipyrroloimidazobenzimidazole ring systems: controlling DT-diaphorase reductive inactivation with steric bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 17. benchchem.com [benchchem.com]
Unveiling the Photophysical Profile of N-[4-(2-Benzimidazolyl)phenyl]maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of N-[4-(2-Benzimidazolyl)phenyl]maleimide, a versatile fluorophore with significant applications in biochemical and analytical sciences. Due to its utility as a fluorescent probe, particularly for the detection of thiol-containing compounds, a thorough understanding of its photophysical characteristics is paramount for its effective application. This document outlines the key spectral properties, details the experimental methodologies for their determination, and presents visual workflows to facilitate the replication of these characterization processes.
Core Photophysical Properties
This compound serves as a potent fluorescent probe with a primary excitation maximum at 315 nm and an emission maximum at 360 nm.[1] The maleimide (B117702) moiety facilitates covalent labeling of cysteine residues in proteins, making it a valuable tool for studying protein structure and function.[2] The benzimidazole (B57391) core contributes to the molecule's photostability and fluorescence quantum yield.[2]
While specific data on the fluorescence quantum yield, lifetime, and molar extinction coefficient in various solvents are not extensively reported in publicly available literature, this guide outlines the standard protocols for their measurement. A comprehensive photophysical characterization would involve determining these parameters across a range of solvents with varying polarities to understand the solvatochromic behavior of the compound.
Table 1: Summary of Photophysical Parameters for this compound
| Photophysical Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_ max) | Not Reported | To be determined |
| Molar Extinction Coefficient (ε) | Not Reported | To be determined |
| Excitation Maximum (λ_ex_ max) | 315 nm | Not Specified |
| Emission Maximum (λ_em_ max) | 360 nm | Not Specified |
| Stokes Shift | To be determined | To be determined |
| Fluorescence Quantum Yield (Φ_F_) | Not Reported | To be determined |
| Fluorescence Lifetime (τ_F_) | Not Reported | To be determined |
Experimental Protocols
A complete understanding of the photophysical properties of this compound necessitates a suite of spectroscopic and photophysical measurements. The following sections detail the standard experimental protocols for these essential characterizations.
Synthesis of this compound
UV-Vis Absorption Spectroscopy
The determination of the absorption spectrum and molar extinction coefficient is fundamental to understanding the light-absorbing properties of the molecule.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). From the stock solution, prepare a series of dilutions.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the diluted solutions across a relevant wavelength range (e.g., 200-500 nm).
-
Ensure the absorbance values at the maximum absorption wavelength fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs_ max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to determine the excitation and emission spectra of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Set the excitation monochromator to the absorption maximum (λ_abs_ max) or the known excitation maximum (315 nm) and scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 330-600 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em_ max) and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-350 nm).
-
-
Data Analysis: The resulting spectra will provide the excitation and emission maxima. The difference between the absorption (or excitation) maximum and the emission maximum is the Stokes shift.
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F_) quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used technique.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For a sample emitting at 360 nm, a standard such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F_ = 0.54) could be considered, although finding a standard in the deep UV-A region can be challenging.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (m_sample_ / m_std_) × (n_sample_² / n_std_²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ_F_) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its determination.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive single-photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.
-
A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is fitted to one or more exponential functions, after deconvolution with the IRF, to obtain the fluorescence lifetime(s).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each key characterization technique.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for Quantum Yield Determination.
Caption: Workflow for Fluorescence Lifetime Measurement.
References
An In-depth Technical Guide to the Solubility and Stability of N-[4-(2-Benzimidazolyl)phenyl]maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM), a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Understanding its physicochemical properties is critical for its effective application and the development of robust experimental and manufacturing processes.
Executive Summary
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BIPM, N-[p-(2-Benzimidazolyl)phenyl]maleimide |
| CAS Number | 27030-97-3 |
| Molecular Formula | C₁₇H₁₁N₃O₂ |
| Molecular Weight | 289.29 g/mol |
| Appearance | Pale yellow to amber powder |
| Melting Point | 247 °C |
| Purity (typical) | ≥ 98% (HPLC) |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented. However, based on the known solubility of related N-aryl maleimides and benzimidazole (B57391) derivatives, a qualitative and estimated solubility profile is provided in Table 2. It is strongly recommended to determine the solubility experimentally for specific applications.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Common solvent for preparing stock solutions of maleimide-containing compounds. |
| N,N-Dimethylformamide (DMF) | High | Another suitable polar aprotic solvent for stock solutions. |
| Tetrahydrofuran (THF) | Moderate | May be used for certain reactions and polymerizations. |
| Acetonitrile (ACN) | Moderate to Low | Often used in HPLC mobile phases. |
| Methanol / Ethanol | Low | Benzimidazole derivatives show some solubility in alcohols, but the larger N-phenylmaleimide structure may limit it. |
| Water / Aqueous Buffers (pH 7.4) | Very Low | The hydrophobic nature of the benzimidazole and phenyl rings significantly limits aqueous solubility. Use of co-solvents like DMSO is typically necessary. |
| Dichloromethane (DCM) | Moderate to Low | |
| Acetone | Moderate to Low |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure.
pH Stability and Hydrolysis
The maleimide (B117702) ring is the primary site of hydrolytic instability. The rate of hydrolysis is significantly dependent on the pH of the aqueous medium.
-
Acidic Conditions (pH < 6.5): The maleimide ring is relatively stable against hydrolysis.
-
Neutral to Basic Conditions (pH ≥ 7.0): The maleimide ring undergoes hydrolysis to form a non-reactive maleamic acid derivative. This reaction is base-catalyzed and proceeds more rapidly as the pH increases.[1][2] N-aryl maleimides, such as BIPM, are known to hydrolyze faster than N-alkyl maleimides.
The general mechanism for the hydrolysis of the maleimide ring is depicted below.
Caption: Hydrolysis of the maleimide ring under neutral to basic conditions.
Thermal Stability
This compound exhibits high thermal stability, as indicated by its high melting point of 247 °C. Aromatic polyimides and benzimidazole-containing polymers are known for their excellent thermal resistance.[3] Thermogravimetric analysis (TGA) would be expected to show an onset of decomposition well above its melting point.
Photostability
Benzimidazole-containing compounds can be photosensitive, particularly when in solution.[4][5] Exposure to UV or even high-intensity visible light may lead to degradation. For applications where the compound will be exposed to light for extended periods, it is advisable to conduct photostability studies. In solid form, the compound is expected to be significantly more stable.[4]
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of BIPM in various solvents using the shake-flask method followed by UV-Vis spectrophotometry or HPLC for quantification.
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Water, Ethanol)
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of BIPM (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
For accurate results, centrifuge the samples and then take the supernatant, or filter the solution using a chemically compatible syringe filter.
-
-
Quantification:
-
Prepare a stock solution of BIPM of known concentration in a suitable solvent (e.g., DMSO).
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Generate a standard curve by measuring the absorbance at the λmax or the peak area (via HPLC) of the standard solutions.
-
Dilute the saturated supernatant to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance or peak area of the diluted supernatant.
-
Calculate the concentration of the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
Protocol for Stability Assessment by HPLC
This protocol describes a stability-indicating HPLC method to assess the degradation of BIPM under various stress conditions (pH, heat, and light).
Caption: Workflow for forced degradation stability study.
Materials and Equipment:
-
This compound
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of BIPM (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
-
Forced Degradation Studies:
-
Hydrolytic Stability:
-
Mix the stock solution with equal volumes of 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute for HPLC analysis.
-
-
Thermal Stability:
-
Incubate the stock solution in a temperature-controlled oven or water bath (e.g., 80 °C).
-
At specified time points, withdraw aliquots, cool to room temperature, and dilute for analysis.
-
-
Photostability:
-
Expose the stock solution to a light source as specified in ICH guideline Q1B.
-
Wrap a control sample in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.
-
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution from 95% A / 5% B to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of BIPM and use a PDA detector to identify degradation products.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the samples from the stress conditions at each time point.
-
Monitor the decrease in the peak area of the parent BIPM compound and the increase in the peak areas of any new degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
-
Conclusion
This compound is a compound with high thermal stability but limited aqueous solubility and potential for hydrolytic degradation of the maleimide moiety under neutral to basic conditions. Its photostability in solution should also be considered. For successful application in research and development, it is crucial to prepare fresh stock solutions in appropriate organic solvents like DMSO or DMF and to control the pH of aqueous reaction mixtures, preferably keeping it below 7.0. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific experimental setups.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzimidazole Derivatives of Maleimide for Fluorescent Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzimidazole (B57391) derivatives of maleimide (B117702) as fluorescent probes for the selective labeling of thiol-containing biomolecules. This class of reagents is pivotal for elucidating protein structure, function, and dynamics through various fluorescence-based analytical techniques.
Introduction
Benzimidazole-based fluorophores have garnered significant attention in biomedical research due to their intrinsic fluorescence, environmental sensitivity, and tunable photophysical properties.[1] When functionalized with a maleimide group, these compounds become highly effective and specific labeling agents for the sulfhydryl groups of cysteine residues in proteins and peptides.[2][3] The maleimide moiety reacts with thiols under physiological conditions to form a stable thioether bond, making these probes invaluable tools for bioconjugation.[2] This guide details their synthesis, photophysical characteristics, and the experimental protocols for their application in fluorescent labeling.
Core Principles
The utility of benzimidazole-maleimide probes lies in the specific and efficient reaction between the maleimide group and a thiol. This Michael addition reaction is highly selective for sulfhydryl groups at neutral to slightly acidic pH, minimizing off-target labeling of other nucleophilic amino acid residues.[2] The benzimidazole core serves as the fluorophore, and its emission properties can be modulated by various substituents on the benzimidazole ring system.
Photophysical Data
| Compound Name | Abbreviation | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Conditions | Reference |
| N-[(4(or 7)-Methoxy-2-benzimidazolyl)methyl]maleimide | MBM | 325 nm | 375 nm | Not Reported | Not Reported | Ethanol | [4] |
Note: The quantum yield and fluorescence lifetime for this specific compound were not reported in the original literature. Researchers are encouraged to characterize the photophysical properties of their specific probe-biomolecule conjugate in the buffer system of their experiment.
Experimental Protocols
This section provides a representative synthesis protocol for a benzimidazole-maleimide derivative, based on the synthesis of N-[(4(or 7)-Methoxy-2-benzimidazolyl)methyl]maleimide.[4]
Materials:
-
2-Chloromethyl-4-methoxybenzimidazole
-
Maleimide potassium salt
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-chloromethyl-4-methoxybenzimidazole in anhydrous DMF.
-
Add an equimolar amount of maleimide potassium salt to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure N-[(4(or 7)-Methoxy-2-benzimidazolyl)methyl]maleimide.
-
Characterize the final product by NMR and mass spectrometry.
This protocol outlines a general procedure for labeling proteins with a benzimidazole-maleimide probe.[2]
Materials:
-
Protein of interest with at least one cysteine residue
-
Benzimidazole-maleimide probe
-
Reaction buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, containing 150 mM NaCl)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature.
-
Probe Preparation: Dissolve the benzimidazole-maleimide probe in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide probe. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the benzimidazole fluorophore (at its λmax) and using the Beer-Lambert law.
Visualizations
The following diagrams illustrate the key chemical reaction and the general experimental workflow for using benzimidazole-maleimide fluorescent probes.
References
- 1. spacefrontiers.org [spacefrontiers.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Protein-Sulfhydryl Reagents. I. Synthesis of Benzimidazole Derivatives of Maleimide ; Fluorescent Labeling of Maleimide. [jstage.jst.go.jp]
In-Depth Technical Guide: N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) - Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a fluorescent probe utilized in biochemical and analytical applications.[1] Its utility stems from the maleimide (B117702) group, which reacts selectively with thiol groups (-SH) present in cysteine residues of proteins, enabling site-specific conjugation and labeling.[1] The core structure, featuring a benzimidazole (B57391) moiety, is reported to enhance the photostability and fluorescence quantum yield of the molecule.[1] This technical guide provides a comprehensive overview of the quantum yield and photostability of BIPM, including available data, detailed experimental protocols for their determination, and a workflow for its application in protein labeling.
Photophysical Properties of BIPM
The fluorescence characteristics of BIPM are central to its application as a molecular probe. The key photophysical parameters are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 315 nm | |
| Emission Maximum (λem) | 360 nm | |
| Quantum Yield (Φf) | Data not available in the searched literature. The primary source for this value is likely a 1970 publication by Kanaoka et al. | **** |
| Photostability | Qualitatively described as enhanced due to the benzimidazole core, but quantitative data (e.g., photobleaching quantum yield) is not available in the searched literature. | [1] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative quantum yield of BIPM can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
3.1 Materials and Equipment
-
This compound (BIPM)
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents (e.g., ethanol, dioxane)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.2 Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of BIPM and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the BIPM and the standard solution, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both BIPM and the standard.
-
The slope of these plots will be used to calculate the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of BIPM (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for determining the relative fluorescence quantum yield.
Experimental Protocol: Assessment of Photostability
The photostability of BIPM can be assessed by measuring the rate of photobleaching under continuous illumination.
4.1 Materials and Equipment
-
Solution of BIPM or BIPM-labeled protein
-
Fluorescence microscope with a high-intensity light source (e.g., mercury lamp or laser) and a sensitive detector (e.g., PMT or CCD camera)
-
Image acquisition and analysis software
4.2 Methodology
-
Sample Preparation: Prepare a sample of BIPM in solution or a protein labeled with BIPM mounted on a microscope slide.
-
Initial Fluorescence Measurement: Acquire an initial fluorescence image or measurement of the sample to determine the starting fluorescence intensity (I₀).
-
Continuous Illumination: Expose the sample to continuous illumination using a defined light intensity and wavelength.
-
Time-Lapse Imaging: Acquire fluorescence images or measurements at regular time intervals over a set duration.
-
Data Analysis:
-
Measure the fluorescence intensity (I_t) from a region of interest at each time point.
-
Plot the normalized fluorescence intensity (I_t / I₀) as a function of time.
-
The rate of decay of fluorescence intensity is an indicator of photostability. A slower decay indicates higher photostability.
-
The data can be fitted to an exponential decay function to determine the photobleaching lifetime (τ).
-
Diagram of Photostability Assessment Workflow:
Caption: Workflow for assessing the photostability of a fluorescent probe.
Application: Protein Labeling with BIPM
The primary application of BIPM is the fluorescent labeling of proteins at cysteine residues.
5.1 Experimental Protocol for Protein Labeling
-
Protein Preparation: The protein of interest should be in a buffer at a pH of 6.5-7.5. The buffer must be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If reducing agents are required to maintain cysteine in a reduced state, a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) should be used.
-
Dye Preparation: Prepare a stock solution of BIPM in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the BIPM stock solution to the protein solution. The reaction should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted BIPM using a size-exclusion chromatography column or dialysis.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and of BIPM at its absorbance maximum.
Diagram of Protein Labeling Workflow:
Caption: General workflow for fluorescently labeling a protein with BIPM.
Signaling Pathways
There is no specific signaling pathway directly associated with this compound itself. Its utility in studying signaling pathways is as a tool to label and track proteins that are components of those pathways. For instance, if a protein within a specific signaling cascade has an accessible cysteine residue, BIPM can be used to fluorescently tag that protein, allowing for its visualization and the study of its localization, interaction, and dynamics within the cellular context of the signaling pathway. The choice of which signaling pathway to investigate is therefore dependent on the protein of interest that is being labeled with BIPM.
Conclusion
References
The Application of N-[4-(2-Benzimidazolyl)phenyl]maleimide in Proteomics: A Technical Guide for Covalent Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a specialized chemical probe with significant potential in the field of proteomics, particularly in the study of protein kinases.[1] Its unique bifunctional structure, comprising a benzimidazole (B57391) moiety and a reactive maleimide (B117702) group, makes it an ideal tool for activity-based protein profiling (ABPP), a powerful chemical proteomics strategy for assessing the functional state of enzymes in complex biological samples.[2]
The benzimidazole core is a well-established scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to mimic the purine (B94841) ring of ATP and interact with the kinase hinge region.[3] This structural feature provides a basis for the probe's affinity towards the kinase family of enzymes.
The maleimide group serves as a "warhead," a reactive electrophile that can form a stable, covalent bond with the nucleophilic thiol group of cysteine residues.[4] Cysteine residues are often found in or near the active sites of kinases and other enzymes, and their covalent modification by the probe allows for the irreversible labeling of these proteins.[5]
Furthermore, this compound is a fluorescent compound, with an excitation maximum at 315 nm and an emission maximum at 360 nm.[1] This intrinsic fluorescence provides a direct method for the detection and quantification of labeled proteins in gel-based assays.
This technical guide will provide an in-depth overview of the core applications of this compound in proteomics, with a focus on its use as a covalent probe for kinase profiling. We will detail experimental protocols, present data in a structured format, and provide visualizations of key workflows and signaling pathways.
Core Application in Proteomics: Covalent Kinase Profiling
The primary application of this compound in proteomics is as a covalent probe for the activity-based profiling of kinases. This technique allows for the identification and quantification of active kinases in a complex proteome, providing valuable insights into their roles in cellular signaling pathways and their potential as therapeutic targets.
The general principle of covalent kinase profiling with a benzimidazole-maleimide probe involves the following steps:
-
Target Recognition: The benzimidazole portion of the probe directs its binding to the ATP-binding site of kinases.
-
Covalent Modification: The maleimide "warhead" then reacts with a nearby cysteine residue, forming an irreversible covalent bond. This covalent linkage effectively "tags" the active kinase.
-
Detection and Identification: The tagged kinases can then be detected and identified using various proteomic techniques. The intrinsic fluorescence of the probe can be used for in-gel visualization, or the probe can be modified with a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
A key advantage of this approach is that it is activity-dependent. The probe preferentially labels kinases that are in a conformationally active state, providing a more accurate representation of their functional status compared to methods that only measure protein abundance.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in covalent kinase profiling using a benzimidazole-maleimide probe like this compound.
Probe Preparation and Handling
-
Solubilization: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light and moisture.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired working concentration in the appropriate assay buffer. Ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid detrimental effects on protein structure and function.
Cell Culture and Lysate Preparation
-
Cell Culture: Culture the cells of interest to the desired confluency under standard conditions.
-
Cell Lysis: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
In-Gel Fluorescence Detection of Labeled Proteins
This protocol is suitable for the direct visualization of proteins labeled with the fluorescent this compound probe.
-
Proteome Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add the this compound probe to the lysate at a final concentration of 1-10 µM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
SDS-PAGE:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Fluorescence Gel Scanning:
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters (Ex: ~315 nm, Em: ~360 nm).
-
-
Protein Staining:
-
Subsequently, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all proteins and confirm equal loading.
-
Mass Spectrometry-Based Identification of Labeled Kinases (Competitive Profiling)
This protocol describes a competitive profiling experiment to identify the specific kinase targets of a test compound using a broad-spectrum benzimidazole-maleimide probe.
-
Competitive Labeling:
-
Aliquot the cell lysate into multiple tubes.
-
To the experimental samples, add the test compound at various concentrations and incubate for 30 minutes at room temperature to allow for target engagement.
-
To the control sample, add the vehicle (e.g., DMSO).
-
Add the this compound probe (or a biotinylated version for enrichment) to all samples at a fixed concentration (e.g., 5 µM) and incubate for 30 minutes at room temperature.
-
-
Protein Digestion:
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the proteins with a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of each identified protein across the different samples. Proteins that show a dose-dependent decrease in labeling by the probe in the presence of the test compound are identified as its targets.
-
Quantitative Data Presentation
The quantitative data from a competitive kinase profiling experiment can be summarized in a table for easy comparison. The table should include the identified kinase, the extent of competition by the test inhibitor at different concentrations, and any relevant statistical analysis.
| Kinase Target | Gene Name | % Inhibition (1 µM Inhibitor) | % Inhibition (10 µM Inhibitor) | p-value |
| Epidermal growth factor receptor | EGFR | 85.2 | 98.7 | <0.001 |
| Mitogen-activated protein kinase 1 | MAPK1 | 45.6 | 75.3 | <0.05 |
| Cyclin-dependent kinase 2 | CDK2 | 12.3 | 25.1 | >0.05 |
| Pyruvate kinase | PKM | 2.1 | 3.5 | >0.05 |
Table 1: Example of Quantitative Data from a Competitive Kinase Profiling Experiment. The table shows the percentage of inhibition of probe labeling for several kinases in the presence of a test inhibitor at two different concentrations. Significant inhibition indicates that the kinase is a target of the test compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for identifying kinase targets using competitive profiling with a covalent probe.
Signaling Pathway Diagram
Caption: The MAPK/ERK pathway, a key signaling cascade that can be interrogated with kinase probes.
References
The Evolution of Benzimidazole-Based Fluorescent Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold, a fused heterocyclic system of benzene (B151609) and imidazole (B134444), has emerged as a cornerstone in the development of fluorescent probes for a myriad of applications in chemical and biological sciences.[1] Its inherent photophysical properties, coupled with the synthetic accessibility for structural modifications, have propelled the design of sophisticated chemosensors for the detection of various analytes, including metal ions, anions, and pH, as well as for bioimaging. This in-depth technical guide explores the historical development of benzimidazole-based fluorescent probes, their underlying signaling mechanisms, and provides practical insights into their synthesis and application.
A Journey Through Time: The Historical Development of Benzimidazole-Based Fluorescent Probes
The story of benzimidazole-based fluorescent probes begins with the fundamental understanding of the photophysical properties of the benzimidazole core itself. A pivotal moment in this journey was the synthesis and characterization of 2-(2'-hydroxyphenyl)benzimidazole (HPBI). This molecule exhibits a remarkable phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the imidazole nitrogen upon photoexcitation. This process results in a large Stokes shift, a significant difference between the excitation and emission wavelengths, which is a highly desirable feature for fluorescent probes as it minimizes self-absorption and background interference.
While early synthetic methods for benzimidazole derivatives were established in the late 19th and early 20th centuries, their application as fluorescent probes gained momentum in the latter half of the 20th century with the growing interest in fluorescence spectroscopy for analytical purposes. The unique ESIPT property of HPBI and its analogues laid the groundwork for the development of the first generation of benzimidazole-based fluorescent sensors.
The timeline of key developments can be summarized as follows:
-
Mid-20th Century: Initial synthesis and investigation of the photophysical properties of benzimidazole and its simple derivatives. The discovery of the ESIPT phenomenon in 2-(2'-hydroxyphenyl)benzimidazole (HPBI) marked a significant milestone.
-
Late 20th Century: The application of benzimidazole derivatives as fluorescent probes for pH sensing began to be explored. The protonation/deprotonation of the imidazole nitrogen was found to significantly modulate the fluorescence properties, allowing for the development of pH-sensitive probes.
-
Early 21st Century: A surge in research focused on designing benzimidazole-based probes for the selective detection of various metal ions. By incorporating specific chelating moieties into the benzimidazole scaffold, researchers were able to create sensors for a wide range of metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺. The development of probes based on mechanisms like Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF) expanded the toolkit for sensor design.
-
Present Day: The field continues to evolve with a focus on developing probes with enhanced sensitivity, selectivity, and biocompatibility for in vivo imaging and diagnostics. This includes the design of probes that operate in the near-infrared (NIR) region for deeper tissue penetration, as well as the development of ratiometric and "turn-on" probes for more reliable and quantitative measurements.[1]
Core Signaling Mechanisms
The functionality of benzimidazole-based fluorescent probes is underpinned by several key photophysical mechanisms that translate the binding of an analyte into a measurable change in fluorescence.
Excited-State Intramolecular Proton Transfer (ESIPT)
As mentioned, ESIPT is a hallmark of many 2-(2'-hydroxyphenyl)benzimidazole derivatives. In the ground state, the molecule exists in an enol form. Upon excitation, a rapid proton transfer occurs, leading to the formation of a keto tautomer in the excited state. This tautomer is responsible for the characteristic large Stokes-shifted fluorescence. The presence of an analyte can either enhance or inhibit this process, leading to a change in the fluorescence signal.
dot
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) is a thiol-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. The maleimide (B117702) group reacts with thiols via a Michael addition reaction to form a stable thioether bond. This specific reactivity allows for the targeted labeling of proteins. The benzimidazole (B57391) fluorophore of BPM exhibits fluorescence that can be utilized for the detection and characterization of labeled proteins in various biological assays. These application notes provide a detailed protocol for protein labeling with BPM, methods for characterization, and an overview of its applications.
Chemical Properties of this compound
A summary of the key chemical and physical properties of BPM is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [cite: ] |
| Molecular Weight | 289.29 g/mol | [cite: ] |
| Appearance | Pale yellow to amber powder | [cite: ] |
| Melting Point | 247 °C | [cite: ] |
| Purity | ≥ 98% (HPLC) | [cite: ] |
| Excitation Maximum (λex) | ~315 nm (conjugated) | [cite: ] |
| Emission Maximum (λem) | ~365 nm (conjugated) | [cite: ] |
| Storage Conditions | 2 - 8 °C, under inert gas, protected from light | [cite: ] |
Reaction Mechanism
The labeling reaction is based on the specific and efficient Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of BPM. This reaction proceeds optimally at a near-neutral pH (6.5-7.5) and results in the formation of a stable covalent thioether bond. At pH values above 8.0, maleimides can undergo hydrolysis, which reduces the efficiency of the protein labeling reaction.
Figure 1. Reaction of BPM with a protein cysteine residue.
Experimental Protocols
This section provides a detailed protocol for the labeling of proteins with BPM. It is recommended to optimize the conditions for each specific protein and application.
Materials and Reagents
-
Protein of interest (with at least one free cysteine residue)
-
This compound (BPM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed. Buffers should not contain thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis, or spin concentrators.
Protein Preparation
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds and need to be labeled, reduction is necessary.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-60 minutes at room temperature.
-
Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it contains a free thiol that will react with BPM. TCEP does not need to be removed if used in moderation.
-
BPM Stock Solution Preparation
-
Warm the vial of BPM to room temperature.
-
Prepare a 10 mM stock solution of BPM in anhydrous DMF or DMSO. For example, dissolve 2.9 mg of BPM in 1 mL of anhydrous solvent.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Note: Prepare the stock solution fresh before each use and protect it from light.
Protein Labeling Procedure
-
Add a 10- to 20-fold molar excess of the BPM stock solution to the protein solution. Add the BPM solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
Optional - Quenching: To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to react with any excess BPM. Incubate for 15-30 minutes.
Purification of the Labeled Protein
-
Separate the BPM-labeled protein from the unreacted BPM and quenching reagent using a gel filtration column (e.g., Sephadex G-25), extensive dialysis against a suitable buffer, or spin concentrators.
-
The choice of purification method will depend on the properties of the protein and the scale of the reaction.
Figure 2. Experimental workflow for BPM protein labeling.
Characterization of Labeled Proteins
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of BPM molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of BPM (A_max, ~315 nm).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the λ_max of BPM (~315 nm).
-
CF₂₈₀ is the correction factor (A₂₈₀ of free dye / A_max of free dye). This needs to be determined for BPM.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the BPM dye:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of BPM at its λ_max.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Confirmation of Labeling by Mass Spectrometry
The covalent attachment of BPM to the protein can be confirmed by mass spectrometry. The mass of the labeled protein will increase by the mass of the BPM molecule (289.29 Da) for each cysteine residue that is labeled.
Data Presentation
The following table provides a template for summarizing quantitative data from BPM protein labeling experiments. Users should populate this table with their experimental data.
| Protein | Protein Conc. (mg/mL) | BPM:Protein Molar Ratio | Reaction Time (h) | Reaction Temp. (°C) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Protein A | 2.0 | 10:1 | 2 | 25 | e.g., 0.8 | e.g., 80% |
| Protein A | 2.0 | 20:1 | 2 | 25 | e.g., 0.9 | e.g., 90% |
| Protein B | 5.0 | 15:1 | 12 | 4 | e.g., 1.5 | e.g., 75% |
*Labeling efficiency is calculated as (DOL / number of available cysteines) × 100. For Protein B with 2 available cysteines, the efficiency would be (1.5/2) x 100 = 75%.
Stability of BPM-Protein Conjugates
The stability of the thioether bond formed between the maleimide and the cysteine thiol is a critical consideration. While generally stable, maleimide-thiol adducts can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. The stability of the conjugate can be influenced by factors such as the local protein environment and the pH of the solution. Studies have shown that hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can increase its stability by preventing the retro-Michael reaction. This hydrolysis is favored at slightly basic pH.
Applications of BPM-Labeled Proteins
BPM's fluorescent properties make it a useful tool for a variety of applications in protein research and drug development.
-
Fluorescence-based Detection: Labeled proteins can be detected in various assays, including SDS-PAGE, Western blotting, and ELISA, by monitoring the fluorescence of the BPM tag.
-
Probing Protein Structure and Conformation: The fluorescence of BPM can be sensitive to its local microenvironment. Changes in protein conformation that alter the environment around the labeled cysteine can lead to changes in the fluorescence intensity or emission spectrum of BPM, providing insights into protein dynamics.
-
Protein-Protein Interaction Studies: BPM labeling can be used in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.
-
Cellular Imaging: While BPM's excitation is in the UV range, which can be challenging for live-cell imaging due to potential phototoxicity and autofluorescence, it may be suitable for fixed-cell imaging applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure sufficient concentration and incubation time with the reducing agent. If using DTT, ensure its complete removal before adding BPM. |
| Inactive BPM reagent. | Use a fresh stock solution of BPM in anhydrous solvent. Protect the reagent from light and moisture. | |
| pH of the reaction is too low. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Protein Precipitation | High concentration of organic solvent from the BPM stock. | Minimize the volume of the BPM stock solution added to the protein solution. |
| Over-labeling of the protein. | Reduce the molar excess of the BPM reagent or the reaction time. | |
| Non-specific Labeling | Reaction pH is too high (>8.0). | Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols. |
Conclusion
This compound is a valuable thiol-reactive fluorescent probe for the specific labeling of cysteine residues in proteins. The detailed protocols and characterization methods provided in these application notes are intended to guide researchers in the successful application of BPM for their specific research needs. Optimization of the labeling conditions for each protein of interest is crucial for achieving the desired degree of labeling and for maintaining the protein's biological activity.
Application Notes and Protocols: Labeling Membrane Proteins with N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins. Its maleimide (B117702) group forms a stable covalent thioether bond with the sulfhydryl group of cysteine. The benzimidazole (B57391) moiety of BIPM confers desirable fluorescent properties, making it a valuable tool for investigating protein structure, function, and dynamics. Due to the low natural abundance of cysteine residues, BIPM allows for site-specific labeling of proteins, including challenging targets such as membrane proteins.
This document provides detailed application notes and protocols for the use of BIPM in labeling membrane proteins, a critical class of proteins that constitute a majority of drug targets. The inherent hydrophobicity of membrane proteins presents unique challenges for labeling and purification, which are addressed in the protocols below. Applications for BIPM-labeled membrane proteins include studying protein conformational changes, protein-protein interactions, and receptor signaling pathways.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Weight | 289.29 g/mol | [1] |
| Excitation Maximum (λex) | ~315 nm | [2] |
| Emission Maximum (λem) | ~360 nm | [2] |
| Purity | >98% (by HPLC) | [3][4] |
| CAS Number | 27030-97-3 | [1][4] |
| Appearance | Pale yellow to amber powder | [3] |
| Storage Conditions | Store at 2-8°C, under inert gas, protected from light. | [3][4] |
Experimental Protocols
Protocol 1: Preparation and Cysteine-Specific Labeling of Membrane Proteins with BIPM
This protocol outlines the steps for labeling a purified membrane protein containing accessible cysteine residues with BIPM.
Materials:
-
Purified membrane protein containing one or more cysteine residues.
-
This compound (BIPM).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. The buffer should be degassed to minimize oxidation of thiols.[5]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). Dithiothreitol (DTT) can also be used, but must be removed prior to labeling.[6]
-
Purification column: Size-exclusion chromatography (SEC) or affinity chromatography column suitable for the target membrane protein.
Procedure:
-
Protein Preparation:
-
Dissolve or dilute the purified membrane protein in the degassed Labeling Buffer to a final concentration of 1-10 mg/mL.[5] The buffer should not contain any thiol-containing compounds.
-
If the membrane protein is in a detergent solution, ensure the detergent concentration is above its critical micelle concentration (CMC) to maintain protein solubility.
-
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
To ensure cysteine residues are available for labeling, disulfide bonds may need to be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[5]
-
Incubate at room temperature for 20-30 minutes.[5] TCEP does not need to be removed before adding the maleimide reagent.[6] If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.
-
-
Preparation of BIPM Stock Solution:
-
Immediately before use, prepare a 1-10 mM stock solution of BIPM in anhydrous DMSO.[6] Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Add the BIPM stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[7] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][8] Gentle mixing during incubation can improve labeling efficiency.
-
-
Purification of the Labeled Protein:
-
Remove unreacted BIPM from the labeled protein using SEC or affinity chromatography.[5]
-
For membrane proteins in detergent, be aware that free dye may be sequestered in detergent micelles and co-elute with the protein. In such cases, affinity purification of a tagged protein is recommended to allow for washing away the dye-containing micelles before elution.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
Materials:
-
BIPM-labeled and purified membrane protein.
-
Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the excitation maximum of BIPM (~315 nm, A_dye).
-
If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[9]
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of BIPM at 280 nm.
-
Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the labeled protein at 280 nm.
-
A_dye is the absorbance of the labeled protein at the dye's excitation maximum (~315 nm).
-
CF is the correction factor (A280 of free dye / A_max of free dye). This needs to be determined for BIPM.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[9]
-
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of BIPM at its excitation maximum. This value is not currently available and would need to be determined.
-
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the labeling and application of BIPM.
Caption: Experimental workflow for labeling membrane proteins with BIPM and studying conformational changes.
Caption: Conceptual diagram of using BIPM-labeled GPCRs to study signaling.
Applications and Considerations
Studying Protein Conformation and Dynamics: The fluorescence of BIPM is sensitive to the local environment of the labeled cysteine residue. Changes in protein conformation, such as those induced by ligand binding, voltage changes in ion channels, or protein-protein interactions, can alter the hydrophobicity and solvent accessibility of the BIPM probe.[10] This can lead to a measurable change in fluorescence intensity or a shift in the emission spectrum, providing a real-time readout of protein dynamics.[11]
Drug Development and Screening: BIPM-labeled membrane proteins can be used in high-throughput screening assays to identify compounds that induce conformational changes, indicating potential agonist or antagonist activity. The benzimidazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, which may offer interesting properties for drug interaction studies.[8][12]
Considerations for Labeling Membrane Proteins:
-
Cysteine Accessibility: The target cysteine residue must be accessible to the BIPM probe. It is often necessary to introduce a cysteine at a specific, solvent-exposed site via site-directed mutagenesis.
-
Detergent Effects: Detergents used to solubilize membrane proteins can interfere with labeling by sequestering the hydrophobic dye in micelles. This can reduce the effective concentration of the dye available for labeling and complicate the removal of free dye during purification.
-
Maintaining Protein Function: It is crucial to verify that the labeling process does not compromise the biological activity of the membrane protein. Functional assays should be performed on the labeled protein to confirm its integrity.
By following these protocols and considering the key application principles, researchers can effectively utilize this compound as a powerful tool for the fluorescent labeling and investigation of membrane proteins.
References
- 1. Soluble N-Ethylmaleimide-Sensitive Factor Attachment Protein Receptor-Derived Peptides for Regulation of Mast Cell Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 4. Drugging Membrane Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic analysis - BIPM [bipm.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for surface hydrophobicity in protein-protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Examining the Conformational Dynamics of Membrane Proteins in situ with Site-directed Fluorescence Labeling | Semantic Scholar [semanticscholar.org]
- 10. Comparison of protein surface hydrophobicity measured at various pH values using three different fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of polymersomes in membrane protein study and drug discovery: Progress, strategies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(2-Benzimidazolyl)phenyl]maleimide in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a thiol-reactive fluorescent probe that serves as a valuable tool for studying biomolecular interactions and conformational changes using Fluorescence Resonance Energy Transfer (FRET). As a UV-excitable donor fluorophore, BIPM can be specifically conjugated to cysteine residues in proteins and other thiol-containing biomolecules. Its relatively small size and the specificity of the maleimide-thiol reaction make it a useful probe for introducing a FRET donor with minimal steric hindrance. This document provides detailed application notes and protocols for the effective use of BIPM in FRET-based assays.
Principle of FRET with BIPM
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore (in this case, BIPM) transfers energy to a proximal acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. This "molecular ruler" capability allows for the detection of changes in molecular proximity, making FRET a powerful technique for studying protein-protein interactions, protein folding, and receptor-ligand binding.
For FRET to occur with BIPM as the donor, the following conditions must be met:
-
The emission spectrum of BIPM must overlap with the absorption spectrum of the acceptor molecule.
-
The donor and acceptor molecules must be in close spatial proximity.
-
The transition dipoles of the donor and acceptor must be favorably oriented.
Photophysical Properties of BIPM
A comprehensive understanding of the photophysical properties of a fluorophore is critical for designing and interpreting FRET experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 315 nm | [1] |
| Emission Maximum (λem) | 360 nm | [1] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Molecular Weight | 289.29 g/mol | [2][3][4][5][6] |
| Chemical Formula | C₁₇H₁₁N₃O₂ | [2][3][4][5][6] |
Potential FRET Acceptors for BIPM
Given the emission maximum of BIPM at 360 nm, suitable FRET acceptors should have an absorption maximum that overlaps with this emission. Potential classes of acceptors include:
-
Coumarin Derivatives: Many coumarin-based dyes have absorption maxima in the 350-400 nm range.
-
Dansyl Derivatives: These fluorophores typically absorb around 340 nm.
-
Tryptophan: The intrinsic fluorescence of tryptophan can act as an acceptor, though its low extinction coefficient can be a limitation.
-
Quenchers: Non-fluorescent quenchers (dark acceptors) that absorb in the 360 nm region, such as Dabcyl, can be effective FRET partners.
The selection of an appropriate acceptor will depend on the specific application, the desired Förster distance, and the experimental setup.
Experimental Protocols
Protocol 1: Labeling of Proteins with BIPM
This protocol describes the general procedure for conjugating BIPM to cysteine residues in a protein of interest.
Materials:
-
This compound (BIPM)
-
Protein of interest with at least one accessible cysteine residue
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES), pH 7.0-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide (B117702) reagent.
-
-
BIPM Stock Solution Preparation:
-
Immediately before use, dissolve BIPM in anhydrous DMF or DMSO to a concentration of 1-10 mM. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BIPM stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under gentle agitation.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BIPM by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
Protocol 2: FRET Measurement by Steady-State Fluorometry
This protocol outlines the measurement of FRET efficiency by observing the quenching of the BIPM donor fluorescence in the presence of an acceptor.
Materials:
-
BIPM-labeled protein (Donor-only sample)
-
Acceptor-labeled protein (Acceptor-only sample)
-
Doubly-labeled protein (Donor-Acceptor sample)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 315 nm.
-
Set the emission scan range from 330 nm to a wavelength beyond the acceptor's emission maximum.
-
-
Data Acquisition:
-
Donor-only Spectrum: Record the fluorescence emission spectrum of the BIPM-labeled protein. This will serve as the reference for 100% donor emission (in the absence of FRET).
-
Acceptor-only Spectrum: Record the fluorescence emission spectrum of the acceptor-labeled protein, using the same excitation wavelength (315 nm). This is to assess any direct excitation of the acceptor at the donor's excitation wavelength (crosstalk).
-
Donor-Acceptor Spectrum: Record the fluorescence emission spectrum of the doubly-labeled protein.
-
-
Data Analysis:
-
Correct the Donor-Acceptor spectrum for any acceptor crosstalk by subtracting the normalized acceptor-only spectrum.
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation:
E = 1 - (F_DA / F_D)
Where:
-
F_DA is the fluorescence intensity of the donor (BIPM) in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Signaling Pathway Example: Kinase Activity Assay
BIPM-based FRET can be employed to monitor kinase activity. In this hypothetical example, a substrate peptide is labeled with BIPM (donor) and a suitable acceptor. Upon phosphorylation by a kinase, the peptide undergoes a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.
Conclusion
This compound is a promising UV-excitable, thiol-reactive fluorescent probe for FRET-based studies. While the lack of readily available quantum yield and extinction coefficient data necessitates their experimental determination for quantitative analysis, the protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize BIPM in their investigations of biomolecular interactions and dynamics. The specific labeling of cysteine residues and the sensitivity of FRET make this a powerful combination for advancing research in cell biology and drug discovery.
References
Application Notes and Protocols for Site-Specific Protein Modification with N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a thiol-reactive compound used for the site-specific modification of proteins. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specific reactivity allows for the precise labeling of proteins at engineered or naturally occurring cysteine sites. The benzimidazole (B57391) moiety of BIPM confers fluorescent properties to the molecule, enabling the labeled protein to be used as a probe in various biochemical and cellular assays. These application notes provide an overview of BIPM, its reaction mechanism, and detailed protocols for protein labeling and characterization.
Principle of Reaction
The core of the modification process is the Michael addition reaction between the maleimide group of BIPM and the thiol group of a cysteine residue on the protein. This reaction is most efficient and specific at a pH range of 6.5-7.5. Below this range, the reaction rate is significantly reduced, while at higher pH values, the maleimide group can react non-specifically with other nucleophilic residues, such as the amine groups of lysine (B10760008) residues.
The benzimidazole component of BIPM is a well-recognized scaffold in drug design, known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking. This feature may offer unique advantages in specific drug development applications. Furthermore, BIPM is a fluorescent probe, although its quantum yield and spectral properties may change upon conjugation to a protein.
Data Presentation
Table 1: Physicochemical and Fluorescent Properties of this compound (BIPM)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 289.29 g/mol | [1][2] |
| CAS Number | 27030-97-3 | [1][2] |
| Appearance | Pale yellow to amber powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 247 °C | [1] |
| Excitation Maximum (Free BIPM) | 315 nm | [3][4] |
| Emission Maximum (Free BIPM) | 360 nm | [3][4] |
| Storage Conditions | 2 - 8 °C, under inert gas, protected from light | [1] |
Table 2: Recommended Reaction Conditions for BIPM Labeling (General Guidance)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | To ensure specificity for cysteine thiols. |
| Temperature | 4 - 25 °C | Lower temperatures can be used for overnight reactions to minimize protein degradation. |
| BIPM:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein and application. |
| Reaction Time | 2 hours to overnight | Dependent on temperature, protein concentration, and reactivity of the specific cysteine. |
| Solvent for BIPM Stock | Anhydrous DMSO or DMF | BIPM has low aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with BIPM
This protocol provides a general guideline for the site-specific labeling of a protein with BIPM at a cysteine residue. Optimization of the reaction conditions, particularly the molar ratio of BIPM to protein and the incubation time, is recommended for each specific protein.
Materials:
-
Protein containing at least one accessible cysteine residue
-
This compound (BIPM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of BIPM, as it will compete for the maleimide.
-
-
BIPM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of BIPM in anhydrous DMSO or DMF. For example, dissolve 2.89 mg of BIPM in 1 mL of solvent. Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add the BIPM stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 BIPM:protein). Add the BIPM solution dropwise while gently vortexing the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted BIPM and the quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. The appropriate purification method will depend on the size of the protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of BIPM molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified BIPM-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BIPM (approximately 315 nm, A₃₁₅).
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₁₅ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (CF = ε_BIPM at 280 nm / ε_BIPM at 315 nm). The extinction coefficient of BIPM will need to be determined experimentally.
-
-
Calculate the concentration of conjugated BIPM:
-
BIPM Concentration (M) = A₃₁₅ / ε_BIPM at 315 nm
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = BIPM Concentration / Protein Concentration
-
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein labeling with BIPM.
Caption: Reaction scheme of BIPM with a protein cysteine residue.
Applications in Drug Development and Research
-
Fluorescent Probes: BIPM-labeled proteins can be used to study protein localization, trafficking, and interactions within cells using fluorescence microscopy.
-
Antibody-Drug Conjugates (ADCs): The benzimidazole core is a privileged scaffold in medicinal chemistry. BIPM can be used to conjugate cytotoxic drugs to antibodies for targeted cancer therapy. The inherent properties of the benzimidazole moiety may influence the stability, solubility, and efficacy of the resulting ADC.
-
Biophysical Studies: The fluorescent nature of BIPM allows for its use in biophysical assays such as Fluorescence Resonance Energy Transfer (FRET) to study protein conformational changes and binding events.
-
Diagnostic Assays: BIPM-labeled proteins can be employed in the development of sensitive and specific immunoassays and biosensors.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure complete reduction of disulfide bonds.
-
Optimize the molar ratio of BIPM to protein.
-
Increase incubation time or temperature.
-
Confirm the accessibility of the cysteine residue.
-
-
Non-specific Labeling:
-
Maintain the reaction pH between 6.5 and 7.5.
-
Avoid excessively high molar ratios of BIPM.
-
-
Protein Precipitation:
-
BIPM is hydrophobic; adding it from a concentrated organic stock can cause precipitation. Add the BIPM stock slowly while vortexing.
-
If precipitation occurs, consider using a co-solvent in the reaction buffer, if compatible with the protein's stability.
-
-
Stability of the Conjugate:
-
The thioether bond formed is generally stable. However, under certain in vivo conditions, the succinimide (B58015) ring can undergo hydrolysis or a retro-Michael reaction, leading to cleavage of the conjugate. The stability of the BIPM-protein conjugate should be assessed under the intended experimental conditions.
-
These application notes and protocols are intended to serve as a guide. For optimal results, experimental conditions should be tailored to the specific protein and application.
References
Application Notes and Protocols for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) is a thiol-reactive fluorescent probe that enables the covalent labeling of cysteine residues in proteins, peptides, and other biomolecules. The maleimide (B117702) group of BPM reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. This specific and efficient reaction, typically occurring at neutral pH, makes BPM a valuable tool for a variety of applications in research and drug development, including bioconjugation, fluorescent labeling for imaging, and the development of targeted therapeutics. As an N-aryl maleimide, BPM is anticipated to form more stable conjugates compared to traditional N-alkyl maleimides, which are prone to deconjugation through a retro-Michael reaction.
Principle of Reaction
The conjugation of this compound to a cysteine residue proceeds through a nucleophilic Michael addition. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction results in the formation of a stable, covalent thioether linkage. The reaction is highly selective for thiol groups within a pH range of 6.5-7.5.[1][2]
Data Presentation
While this compound is a known fluorescent probe for thiols, specific quantitative data on its conjugation efficiency, reaction kinetics, and the stability of its adducts are not extensively available in peer-reviewed literature. The following tables provide a summary of general quantitative data for N-aryl maleimides, which serve as a reference for the expected performance of BPM.
Table 1: General Reaction Conditions and Performance of N-Aryl Maleimides
| Parameter | Recommended Condition | Expected Performance |
| pH | 6.5 - 7.5 | High selectivity for thiols over other nucleophilic groups like amines. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds at both temperatures; faster at room temperature. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Generally high conjugation efficiency. |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Dependent on protein and reagent concentrations. |
Table 2: Comparative Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Maleimide Type | Conjugate Stability in Serum (7 days at 37°C) | Reference |
| N-Aryl Maleimide | < 20% deconjugation | [3] |
| N-Alkyl Maleimide | 35-67% deconjugation | [3] |
Experimental Protocols
The following are detailed protocols for the conjugation of BPM to cysteine residues in proteins. These are general protocols for maleimide-based labeling and should be optimized for the specific protein and application.
Protocol 1: General Protein Labeling with BPM
This protocol describes a standard procedure for labeling a protein with BPM.
Materials:
-
Protein containing accessible cysteine residues
-
This compound (BPM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes. Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed prior to adding the maleimide, as it will compete for the reaction. TCEP does not need to be removed.
-
-
BPM Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BPM in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the BPM stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (BPM:protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted BPM from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS).
-
Monitor the elution of the protein by measuring absorbance at 280 nm. The BPM-labeled protein can be monitored by its fluorescence (Excitation: ~315 nm, Emission: ~360 nm).
-
Protocol 2: Quantification of Conjugation (Degree of Labeling)
The degree of labeling (DOL), which is the average number of BPM molecules conjugated per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified BPM-protein conjugate at 280 nm (A280) and the maximum absorbance wavelength of BPM (if known and distinct from the protein's absorbance).
-
Calculate the protein concentration using the Beer-Lambert law and the protein's molar extinction coefficient at 280 nm. A correction factor for the absorbance of BPM at 280 nm may be necessary.
-
Calculate the concentration of conjugated BPM using its molar extinction coefficient at its absorbance maximum.
-
The DOL is the molar ratio of BPM to the protein.
Mandatory Visualizations
Caption: Experimental workflow for BPM conjugation to cysteine residues.
Caption: Reaction mechanism of BPM with a cysteine residue.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient free thiols.- BPM hydrolysis.- Low molar ratio of BPM. | - Ensure complete reduction of disulfide bonds with TCEP.- Prepare fresh BPM stock solution immediately before use.- Increase the molar excess of BPM. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein instability. | - Add the BPM stock solution dropwise while gently stirring.- Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling | - pH of the reaction buffer is too high. | - Ensure the buffer pH is maintained between 6.5 and 7.5 to maximize selectivity for thiols. |
Conclusion
This compound is a useful reagent for the specific labeling of cysteine residues. While detailed quantitative data for BPM itself is limited, the general principles and protocols for N-aryl maleimides provide a strong framework for its successful application. The enhanced stability of the resulting thioether bond, compared to N-alkyl maleimides, makes it an attractive choice for applications requiring robust bioconjugates. As with any bioconjugation reaction, optimization of the reaction conditions for each specific protein and application is crucial for achieving the desired outcome.
References
Application Notes and Protocols for Calculating the Degree of Labeling with N-[4-(2-Benzimidazolyl)phenyl]maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) for the fluorescent labeling of proteins and other biomolecules. Detailed protocols for the labeling reaction and the subsequent calculation of the Degree of Labeling (DOL) are provided to ensure accurate and reproducible results in your research and development endeavors.
Introduction to this compound (BIPM)
This compound is a thiol-reactive fluorescent probe that contains a maleimide (B117702) group. This maleimide moiety reacts specifically with free sulfhydryl groups (-SH) on cysteine residues of proteins and other biomolecules to form a stable thioether bond.[1] The benzimidazole (B57391) component of BIPM imparts intrinsic fluorescence to the molecule, allowing for the sensitive detection and quantification of the labeled target. BIPM is a valuable tool in various applications, including bioconjugation for targeted drug delivery, development of fluorescent probes for biological imaging, and in analytical methods for the detection of specific biomolecules.[2]
Key Properties of BIPM:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [3] |
| Molecular Weight | 289.29 g/mol | [3] |
| Excitation Maximum (λ_ex) | ~315 nm | [4] |
| Emission Maximum (λ_em) | ~360 nm | [4] |
| Reactive Group | Maleimide | |
| Target Functional Group | Thiol (Sulfhydryl) | [1] |
Experimental Protocols
Protein Preparation for Labeling
Successful labeling with BIPM requires the presence of free thiol groups on the protein of interest. If the protein has accessible cysteine residues with free thiols, you can proceed directly to the labeling step. However, if the cysteine residues are involved in disulfide bonds, a reduction step is necessary.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing (if using DTT)
Protocol:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds:
-
Using TCEP: Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the labeling reaction.
-
Using DTT: Add a 10- to 100-fold molar excess of DTT to the protein solution. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding BIPM, as it will compete for the maleimide groups. Remove DTT using a desalting column or by dialysis against PBS.
-
-
Degas the buffer by placing it under a vacuum for several minutes to minimize re-oxidation of thiols.
BIPM Labeling Reaction
This protocol outlines the conjugation of BIPM to the prepared protein.
Materials:
-
Prepared protein solution
-
This compound (BIPM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: PBS, pH 7.2-7.5
Protocol:
-
Prepare BIPM Stock Solution: Allow the vial of BIPM to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of BIPM in anhydrous DMSO or DMF.
-
Determine Molar Ratio: A 10- to 20-fold molar excess of BIPM to protein is a good starting point for optimization.[5]
-
Labeling Reaction: While gently stirring the protein solution, add the calculated volume of the BIPM stock solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
It is essential to remove unreacted BIPM from the labeled protein to ensure accurate determination of the Degree of Labeling and to avoid interference in downstream applications.
Materials:
-
Labeling reaction mixture
-
Size-exclusion chromatography (e.g., Sephadex G-25) column or dialysis tubing
-
Purification buffer: PBS, pH 7.2-7.5
Protocol:
-
Purification:
-
Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein.
-
Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove the free dye.
-
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of BIPM molecules conjugated to each protein molecule. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BIPM (~315 nm).
Critical Parameters for DOL Calculation:
| Parameter | Symbol | Value | Notes |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein | Varies | Specific to the protein of interest. Can be calculated from the amino acid sequence. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹. |
| Molar Extinction Coefficient of BIPM at λ_max | ε_BIPM | Not readily available | This value must be obtained from the supplier of the this compound or determined experimentally. |
| Absorbance Maximum of BIPM | λ_max | ~315 nm | |
| Correction Factor at 280 nm | CF₂₈₀ | Not readily available | This value must be obtained from the supplier or determined experimentally. It is calculated as (A₂₈₀ of free dye) / (A_max of free dye). |
Protocol:
-
Measure Absorbance:
-
Dilute the purified labeled protein solution in PBS to a concentration that gives an absorbance reading below 2.0 at both 280 nm and ~315 nm.
-
Measure the absorbance of the diluted solution at 280 nm (A₂₈₀) and at the absorbance maximum of BIPM, ~315 nm (A_max).
-
-
Calculate the Corrected Protein Absorbance:
-
The absorbance of BIPM at 280 nm will interfere with the protein absorbance measurement. A correction factor (CF) is used to account for this.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the BIPM Concentration:
-
BIPM Concentration (M) = A_max / ε_BIPM
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = BIPM Concentration (M) / Protein Concentration (M)
-
Data Summary for DOL Calculation:
| Sample | A₂₈₀ | A_max (~315 nm) | Corrected A₂₈₀ | Protein Conc. (M) | BIPM Conc. (M) | DOL |
| Labeled Protein |
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling proteins with BIPM.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled proteins are instrumental in studying dynamic cellular processes like GPCR signaling. A fluorescently labeled ligand or a downstream signaling protein can be used to visualize receptor activation, protein translocation, and protein-protein interactions in real-time.
References
- 1. biotium.com [biotium.com]
- 2. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(2-Benzimidazolyl)phenyl]maleimide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) in high-throughput screening (HTS) assays. While specific HTS data for BIPM is not extensively published, its chemical structure, combining a fluorescent benzimidazole (B57391) core and a thiol-reactive maleimide (B117702) group, makes it a versatile tool for various screening applications. The following protocols and data are based on established methodologies for similar benzimidazole and maleimide-containing compounds.
Introduction to this compound (BIPM)
This compound is a bifunctional molecule with significant potential in drug discovery and chemical biology. Its key features include:
-
Benzimidazole Core: This heterocyclic moiety is a well-known pharmacophore found in numerous FDA-approved drugs and clinical candidates. Benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] The benzimidazole structure can also confer fluorescent properties, making it useful for developing probes for various assays.[3]
-
Maleimide Group: The maleimide functional group is a highly specific covalent modifier for thiol groups, most commonly found in cysteine residues of proteins.[4] This reactivity allows for the stable and specific labeling of proteins, peptides, and other biomolecules, which is a cornerstone of many biochemical HTS assays.[5]
The combination of these two moieties in BIPM suggests its utility as a fluorescent probe for labeling cysteine-containing biomolecules or as a potential inhibitor that can be screened for various biological targets.
Potential Applications in High-Throughput Screening
Based on its structure, BIPM is well-suited for several HTS applications:
-
Fluorescent Labeling of Proteins: BIPM can be used to fluorescently label purified proteins or peptides containing cysteine residues. This is valuable for developing biochemical assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to study protein-protein or protein-ligand interactions.[6][7]
-
Kinase Inhibitor Screening: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site.[8][9][10] Benzimidazole derivatives have been identified as potent kinase inhibitors.[11] BIPM could be used in kinase activity screens, either as a fluorescently-tagged ATP competitive inhibitor in binding assays or screened for its direct inhibitory effect in enzymatic assays.
-
Anticancer Drug Discovery: The benzimidazole scaffold is a common feature in compounds with cytotoxic activity against cancer cell lines.[1][2][12] Cell-based HTS assays can be employed to screen BIPM for its antiproliferative effects.
-
Topoisomerase Inhibition Assays: Certain benzimidazole derivatives are known to inhibit topoisomerases, which are critical enzymes in DNA replication and are validated cancer targets.[12][13]
Quantitative Data Summary
Table 1: Cytotoxic Activity of Representative Benzimidazole Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | A549 (Lung Carcinoma) | 4.56 - 7.34 | [13] |
| Benzimidazole-Triazole Hybrid | HepG-2 (Liver Carcinoma) | 3.87 - 8.34 | [2] |
| Benzimidazole Anthelmintics | Various (Paraganglioma, Pancreatic, Colorectal) | Low µM to nM range | [1] |
| Benzimidazole Derivative | HCT-116 (Colon Carcinoma) | 4.53 - 5.85 | [14] |
Table 2: Enzyme Inhibition by Representative Benzimidazole and Maleimide Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| Benzimidazole-Triazole Hybrid | Topoisomerase I | Potent Inhibition | [13] |
| Benzimidazole-Triazole Hybrid | EGFR Kinase | 0.086 µM | [2] |
| 3-Anilino-4-arylmaleimide | SLK/STK10 Kinase | Nanomolar Potency | [8] |
| Maleimide Derivatives | GSK3β Kinase | High Potency | [9] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Cysteine-Containing Proteins with BIPM
This protocol describes a general method for covalently attaching BIPM to a protein via its cysteine residues.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound (BIPM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).[15]
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. It is not necessary to remove TCEP before proceeding with maleimide labeling.[16]
-
Prepare BIPM Stock Solution: Immediately before use, dissolve BIPM in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, add the BIPM stock solution to achieve a 10 to 20-fold molar excess of BIPM over the protein.
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Purification: Remove the unreacted BIPM by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and BIPM (at its maximum absorbance wavelength) and using the Beer-Lambert law.
Protocol 2: High-Throughput Screening for Kinase Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol outlines a competitive binding assay to screen for compounds that inhibit the interaction between a kinase and a BIPM-labeled tracer.
Materials:
-
Purified kinase of interest
-
BIPM-labeled peptide or small molecule tracer (prepared as in Protocol 1)
-
Compound library dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer with BSA and DTT)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase and the BIPM-labeled tracer in the assay buffer at 2x the final desired concentration.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate. Also include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add the 2x kinase solution to all wells except the negative controls.
-
Tracer Addition: Add the 2x BIPM-labeled tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the change in fluorescence polarization for each compound relative to the controls. A decrease in polarization indicates that the compound has displaced the BIPM-labeled tracer from the kinase, identifying it as a potential inhibitor.
Protocol 3: Cell-Based High-Throughput Assay for Anticancer Activity
This protocol describes a method to screen BIPM for its cytotoxic effects on cancer cells.[17]
Materials:
-
Complete cell culture medium
-
BIPM dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
384-well, clear-bottom, sterile microplates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the 384-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of BIPM in cell culture medium. Add the diluted compound to the wells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: After a short incubation, measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for BIPM, which represents the concentration required to inhibit cell growth by 50%.
Visualizations
Signaling Pathway
References
- 1. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole-based ratiometric two-photon fluorescent probes for acidic pH in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. High-Throughput Cysteine Scanning To Identify Stable Antibody Conjugation Sites for Maleimide- and Disulfide-Based Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. biotium.com [biotium.com]
- 16. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low labeling efficiency of N-[4-(2-Benzimidazolyl)phenyl]maleimide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) for labeling applications.
Troubleshooting Low Labeling Efficiency
Low labeling efficiency is a common challenge. This section provides a step-by-step guide to identify and resolve potential issues in your experimental workflow.
Question: My labeling efficiency with BPM is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low labeling efficiency with this compound (BPM) can stem from several factors, from the preparation of your biomolecule to the reaction conditions. Below is a systematic guide to troubleshooting this issue.
Step 1: Verify the Integrity and Reactivity of Your Starting Materials
Is your target molecule ready for labeling?
-
Free Sulfhydryl Group Availability: Maleimides react with free sulfhydryl (-SH) groups.[1][2][3] If your protein's cysteine residues are involved in disulfide bonds (S-S), they will not be available for labeling.[2][3][4][5]
-
Solution: Reduce disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a broad pH range and typically does not need to be removed before labeling.[2][6] Dithiothreitol (DTT) can also be used, but excess DTT must be removed prior to adding BPM.[4]
-
-
Oxidation of Sulfhydryl Groups: Free thiols are susceptible to oxidation, which can diminish the number of available sites for BPM to react.[2][5]
Is your BPM reagent active?
-
Hydrolysis of Maleimide (B117702): The maleimide group on BPM is susceptible to hydrolysis, especially at higher pH, which renders it inactive.
Step 2: Optimize Reaction Conditions
The reaction environment plays a critical role in the success of the labeling reaction.
Are your buffer conditions optimal?
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[6] Within this range, the thiol group is sufficiently reactive, while minimizing the competing hydrolysis of the maleimide group and reactions with amines.[6] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[6]
-
Interfering Substances: The presence of extraneous thiols (e.g., from buffer components) or a high concentration of free amines (e.g., glycine, Tris at higher pH) can compete with the target molecule for BPM, reducing labeling efficiency.[8]
-
Solution: Ensure your buffers are free from thiol-containing compounds. While Tris is an acceptable buffer, be mindful that its primary amine can react with maleimides at a higher pH.
-
Are you using the correct molar ratio and concentrations?
-
Molar Excess of BPM: A common starting point is a 10:1 to 20:1 molar excess of BPM to your protein or peptide.[1][4] However, the optimal ratio is highly dependent on the specific biomolecule and its concentration and should be determined empirically.[6] For more dilute protein solutions, a higher molar excess of the dye may be necessary.[8]
-
Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.[2][4][5]
Have you optimized the reaction time and temperature?
-
Incubation Time and Temperature: The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C.[1][2][4][6] For more sensitive proteins, incubating overnight at 4°C may be preferable to minimize degradation.[1]
Step 3: Post-Labeling Purification and Analysis
Are you effectively removing unreacted BPM?
-
Purification: Excess, unreacted BPM should be removed to obtain an accurate assessment of labeling efficiency and for downstream applications. This can be achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (BPM)?
A1: BPM should be dissolved in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution, typically at a concentration of 10 mM.[1][2][4] It is crucial to use a high-purity, anhydrous grade solvent to prevent hydrolysis of the maleimide group.
Q2: What is the optimal pH for labeling with BPM?
A2: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[6] This pH range provides a good balance between thiol reactivity and maleimide stability.
Q3: Do I need to reduce my protein before labeling with BPM?
A3: If the cysteine residues you intend to label are involved in disulfide bonds, you must first reduce them to free sulfhydryl groups.[2][4][6] TCEP is a commonly used reducing agent for this purpose.[2][6]
Q4: How can I remove unreacted BPM after the labeling reaction?
A4: Unreacted BPM can be removed using size-exclusion chromatography, such as with a desalting column (e.g., PD-10 or Zeba™ Spin desalting columns).[6] Other methods like dialysis or HPLC can also be employed.[2]
Q5: How should I store my BPM-labeled conjugate?
A5: For short-term storage (up to one week), the purified conjugate can be kept at 2-8°C in the dark.[1] For long-term storage, it is recommended to add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or to add 50% glycerol (B35011) and store at -20°C for up to a year.[1]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Reaction pH | 6.5 - 7.5[6] | Balances thiol reactivity and maleimide stability. |
| Buffer | PBS, Tris, or HEPES (10-100 mM)[1][2][4] | Must be free of thiol-containing compounds. |
| BPM Stock Solution | 10 mM in anhydrous DMSO or DMF[1][4][7] | Prepare fresh to avoid hydrolysis. |
| Molar Excess of BPM | 10:1 to 20:1 (BPM:Protein)[1][4][6] | Optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL[2][4][5] | Higher concentrations can improve labeling efficiency.[9] |
| Reaction Temperature | Room Temperature or 4°C[1][2][6] | 4°C for sensitive proteins. |
| Reaction Time | 2 hours to overnight[1][2][6] | Overnight incubation is often done at 4°C. |
Detailed Experimental Protocol: Labeling a Protein with BPM
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein with free sulfhydryl groups
-
This compound (BPM)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
(Optional) TCEP solution
-
Desalting column
Procedure:
-
Prepare the Protein Solution:
-
Prepare the BPM Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Remove the unreacted BPM using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6] Follow the manufacturer's instructions for the desalting column.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the maximum absorbance wavelength for BPM. The exact calculation will require the extinction coefficients for both the protein and BPM at these wavelengths.
-
-
Store the Labeled Protein:
-
Store the purified conjugate under appropriate conditions as described in the FAQs.[1]
-
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Reaction of BPM with a free sulfhydryl group.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. broadpharm.com [broadpharm.com]
reducing non-specific binding of N-[4-(2-Benzimidazolyl)phenyl]maleimide
Welcome to the technical support center for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPM) and what is its primary application?
This compound (BPM) is a fluorescent probe used in biochemical and analytical applications. Its maleimide (B117702) group selectively reacts with thiol groups (-SH) found in cysteine residues of proteins, enabling site-specific conjugation. The benzimidazole (B57391) core provides desirable photostability and fluorescence properties, making it suitable for protein labeling, detection in immunoassays, and cellular imaging.[1]
Q2: What is the optimal pH for reacting BPM with thiols?
The maleimide group of BPM reacts most specifically with sulfhydryl groups at a pH between 6.5 and 7.5.[2][3] At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, which can lead to non-specific labeling. Additionally, the maleimide group is more susceptible to hydrolysis at alkaline pH, which renders it inactive.[2]
Q3: What are the main causes of non-specific binding of BPM?
Non-specific binding of fluorescent probes like BPM can arise from several factors:
-
Hydrophobic Interactions: The aromatic nature of the benzimidazole and phenyl rings in BPM can lead to hydrophobic interactions with cellular components or surfaces, causing the probe to bind non-specifically.[4]
-
Ionic Interactions: Highly charged fluorescent dyes can contribute to non-specific binding.[5]
-
Reaction with Non-Thiol Nucleophiles: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.[2]
-
Excess Unreacted Probe: Insufficient removal of unbound BPM after the labeling reaction is a common cause of high background fluorescence.[6]
-
Cellular Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific binding. This is more prominent at shorter wavelengths.[5]
Q4: How can I quench the reaction and remove unreacted BPM?
To stop the labeling reaction, a thiol-containing compound such as L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (B142953) (DTT) can be added to the reaction mixture. These molecules will react with and "scavenge" any unreacted BPM. Following quenching, unbound BPM and the quenching agent should be removed through methods like dialysis, gel filtration, or spin desalting columns.[3][5]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with BPM.
Problem 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Excess unreacted BPM | 1. Quench the reaction: After the desired incubation time, add a final concentration of 1-10 mM L-cysteine or DTT to the reaction mixture and incubate for 15-30 minutes to consume any unreacted BPM. 2. Improve washing steps: Increase the number and duration of washing steps after labeling. Use a buffer containing a mild non-ionic detergent like 0.05% Tween-20 to help remove non-specifically bound probe.[4] |
| Inappropriate blocking | 1. Use a blocking agent: Before adding BPM, incubate your sample with a blocking agent to saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[7] For cellular applications, normal serum from the species of the secondary antibody (if used) can be effective.[8] 2. Optimize blocking conditions: The optimal blocking agent and concentration may need to be determined empirically. See the data presentation section for a comparison of common blocking agents. |
| Sub-optimal reaction pH | Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5 to maximize specificity for thiol groups.[2][3] |
| Cellular autofluorescence | 1. Include an unstained control: Always image an unstained sample to assess the level of natural fluorescence.[5] 2. Use a quenching agent: Commercial autofluorescence quenching reagents can be applied to tissue sections.[5] 3. Choose appropriate filters: Select filter sets that maximize the signal from BPM while minimizing the collection of autofluorescence. |
Problem 2: Punctate or Aggregated Staining
The appearance of bright, punctate spots can indicate aggregation of the fluorescent probe or the labeled protein.
| Potential Cause | Troubleshooting Steps |
| Precipitation of BPM | 1. Prepare fresh stock solutions: BPM should be dissolved in an anhydrous solvent like DMSO or DMF and used promptly.[2] 2. Avoid aqueous precipitation: When adding the BPM stock to your aqueous reaction buffer, ensure rapid and thorough mixing to prevent the probe from precipitating. |
| Aggregation of the target protein | 1. Optimize protein concentration: High concentrations of the target protein can sometimes lead to aggregation during labeling. Try reducing the protein concentration. 2. Include additives: In some cases, adding non-ionic detergents (e.g., 0.01% Tween-20) or glycerol (B35011) to the reaction buffer can help maintain protein solubility. |
| Non-specific binding to cellular structures | The benzimidazole moiety of BPM may have an affinity for certain cellular structures, such as amyloid fibrils or tubulin.[9][10] If you are working with cells known to have these structures, consider using a different fluorescent probe if background persists after optimizing blocking and washing steps. |
Data Presentation
Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. While the ideal blocker is application-dependent, the following table summarizes the properties of commonly used agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single, purified protein; good for many applications.[7] | Can have lot-to-lot variability; may contain impurities that cross-react with some antibodies; can fluoresce, especially in the near-infrared range.[11][12] |
| Casein / Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective; contains a mixture of proteins of different sizes which can be more efficient at blocking.[7][13] | Not recommended for use with biotin-avidin systems due to endogenous biotin; can increase background in some fluorescent channels.[8][14] |
| Normal Serum | 5-10% (v/v) | Effective for blocking non-specific antibody binding in immuno-applications.[8] | Must be from a non-immunized animal and a different species than the primary antibody to avoid cross-reactivity.[8] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Protein-free; can render surfaces more hydrophilic to prevent hydrophobic interactions.[15][16] | May be less effective than protein-based blockers in some applications.[17] |
Experimental Protocols
Protocol: General Procedure for Reducing Non-Specific Binding of BPM in Protein Labeling
This protocol provides a general workflow for labeling a purified protein with BPM.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).[2][5]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[5]
-
-
BPM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of BPM in anhydrous DMSO or DMF.[5] This should be done immediately before use.
-
-
Labeling Reaction:
-
Quenching:
-
Add L-cysteine to a final concentration of 1-10 mM to quench any unreacted BPM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Visualizations
Workflow for Reducing Non-Specific Binding
Caption: Experimental workflow for minimizing non-specific binding of BPM.
Decision Tree for Troubleshooting High Background
Caption: Troubleshooting decision tree for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the Blocking and Signal Preservation Protocol in High-Parameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) Fluorescence
Welcome to the technical support center for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM), a thiol-reactive fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation with BPM.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPM) and what are its primary applications?
This compound, also referred to as BIPM, is a fluorescent probe that selectively reacts with thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins. Upon reaction, it forms a stable thioether bond, leading to fluorescently labeled proteins. Its primary applications include:
-
Studying Protein Conformation: Changes in the local environment of the attached BPM probe can lead to alterations in its fluorescence properties, providing insights into protein conformational changes.[1]
-
Investigating Protein-Protein Interactions: By labeling one protein with BPM, changes in fluorescence upon interaction with another protein can be monitored.
-
Quantifying Thiols: The fluorescence signal can be used to quantify the number of accessible thiol groups in a protein or other biomolecules.[2]
Q2: What are the spectral properties of BPM-thiol adducts?
The fluorescence characteristics of BPM are dependent on its environment. While the free maleimide (B117702) is essentially non-fluorescent, its adduct with a thiol compound becomes fluorescent. The spectral properties can vary with the solvent. For example, in ethanol, the BPM-thiol adduct has an excitation maximum around 355 nm and an emission maximum around 448 nm.[3]
Q3: What are the common causes of BPM fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. For BPM, common causes include:
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. Generally, for similar benzimidazole (B57391) derivatives, increasing solvent polarity can lead to a decrease in fluorescence intensity.[4][5] Protic solvents (capable of hydrogen bonding) can also influence fluorescence.[4]
-
pH Variations: The fluorescence of the benzimidazole moiety is known to be pH-sensitive.[6][7] Extreme pH values can lead to protonation or deprotonation of the benzimidazole ring, altering the electronic structure and thus quenching the fluorescence.
-
Aggregation: At high concentrations, BPM molecules may aggregate, leading to self-quenching where the fluorescence intensity decreases.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.
-
Presence of Quenchers: Certain molecules in the solution, such as dissolved oxygen or specific amino acid residues (like tryptophan) in close proximity to the labeling site on the protein, can quench the fluorescence.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with BPM.
Problem 1: Weak or No Fluorescence Signal After Labeling
| Possible Cause | Troubleshooting Steps |
| Incomplete Labeling Reaction | - Ensure the protein solution is at the optimal pH for the maleimide-thiol reaction (pH 7.0-7.5).[9][10][11][12] - If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling to free up thiol groups.[9][10][11][12] - Use a sufficient molar excess of BPM to protein (typically 10-20 fold). |
| Hydrolysis of Maleimide Group | - Prepare the BPM stock solution in an anhydrous solvent like DMSO or DMF and use it promptly.[9][10][11][12] - Avoid prolonged exposure of the BPM solution to aqueous environments before adding it to the protein. |
| Quenching by Buffer Components | - Ensure the buffer does not contain any thiol-containing compounds (e.g., DTT, β-mercaptoethanol). - Test for fluorescence quenching by individual buffer components. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on the fluorometer are set correctly for the BPM-thiol adduct (around 355 nm for excitation and 448 nm for emission, but may vary with solvent).[3] - Ensure the detector gain and slit widths are appropriately adjusted. |
Problem 2: Rapid Decrease in Fluorescence Signal During Measurement
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Minimize the exposure of the sample to the excitation light by using the lowest possible excitation intensity and shortest exposure times. - Use a photostable mounting medium if imaging immobilized samples. - Deoxygenate the solution, as oxygen can contribute to photobleaching. |
| Environmental Sensitivity | - If the fluorescence decrease coincides with a change in the experimental conditions (e.g., addition of a ligand), this may indicate a conformational change in the protein that moves the BPM probe to a quenching environment. |
| Sample Instability | - Ensure the labeled protein is stable under the experimental conditions and is not precipitating or aggregating over time. |
Problem 3: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Unreacted BPM | - Remove unreacted BPM from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9][10][11][12] |
| Non-specific Binding | - Ensure that the labeling reaction is performed under optimal pH conditions (7.0-7.5) to maximize thiol specificity.[9][10][11][12] - Include washing steps after labeling to remove non-covalently bound probe. |
| Autofluorescence | - Measure the fluorescence of an unlabeled protein sample under the same conditions to determine the contribution of intrinsic protein fluorescence. - If working with cells or tissues, acquire an unstained image to assess the level of autofluorescence. |
Quantitative Data Summary
The fluorescence of BPM and its derivatives is highly sensitive to the surrounding environment. The following table summarizes the expected qualitative effects of various factors on BPM fluorescence, based on the behavior of similar benzimidazole and maleimide-based fluorophores.
| Factor | Effect on Fluorescence | Notes |
| Solvent Polarity | Increasing solvent polarity generally leads to a decrease in fluorescence quantum yield and a shift in the emission maximum.[4][5] For similar compounds, a bathochromic (red) shift in emission is observed with increasing polarity.[5] | The choice of solvent can significantly impact the brightness of the BPM-thiol adduct. It is advisable to characterize the fluorescence in the buffer system of interest. |
| pH | The fluorescence of benzimidazole derivatives is pH-dependent.[6][7] Both acidic and basic conditions outside the optimal range can lead to fluorescence quenching. | The optimal pH for the maleimide-thiol reaction is 7.0-7.5.[9][10][11][12] It is recommended to perform fluorescence measurements within a similar pH range to maintain signal stability. |
| Concentration | High concentrations of BPM can lead to aggregation-caused quenching, resulting in a lower than expected fluorescence signal. | It is important to work within a concentration range where fluorescence intensity is linearly proportional to the concentration. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with BPM
This protocol provides a general guideline for labeling a protein with BPM. Optimization may be required for specific proteins and experimental conditions.
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
To increase the number of available thiol groups, disulfide bonds can be reduced by adding a 10-100 fold molar excess of a reducing agent like TCEP.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
-
Preparation of BPM Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the BPM stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of BPM molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of BPM (around 315-355 nm).
-
Visualizations
Caption: General workflow for labeling a protein with this compound (BPM).
Caption: Factors leading to the fluorescence quenching of this compound (BPM).
References
- 1. Fluorescent probes as a measure of conformational alterations induced by nucleophilic modification and proteolysis of bovine alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Dye-to-Protein Ratios for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) to proteins. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to ensure successful and reproducible labeling experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the labeling of proteins with BPM.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Maleimide (B117702) Hydrolysis: The maleimide group on BPM is susceptible to hydrolysis at pH > 7.5, rendering it inactive.[1] 2. Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are unavailable for reaction.[1] 3. Suboptimal Molar Ratio: The concentration of BPM is too low relative to the protein.[2] 4. Interfering Substances: The buffer contains thiols (e.g., DTT) or primary/secondary amines (e.g., Tris) that compete with the target protein for reaction with BPM.[1] | 1. Maintain the reaction pH between 6.5 and 7.5.[1] Prepare BPM stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] 2. Reduce the protein's disulfide bonds with a non-thiol reducing agent like TCEP prior to labeling. A 10-100 fold molar excess of TCEP is often recommended.[4][5] Ensure buffers are degassed to minimize re-oxidation.[3] 3. Increase the molar excess of BPM to protein. Perform a titration with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio.[6] 4. Use a non-amine, thiol-free buffer such as PBS or HEPES.[3] If a reducing agent is necessary, use TCEP as it does not need to be removed before adding the maleimide.[7] |
| Protein Precipitation or Aggregation during Labeling | 1. High Dye-to-Protein Ratio: Excessive labeling can alter the protein's surface properties, leading to aggregation. 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the protein's stability.[1] 3. Organic Solvent Concentration: A high concentration of DMSO or DMF from the BPM stock solution can denature the protein. | 1. Reduce the molar ratio of BPM to protein in the reaction. 2. Optimize the buffer composition. Ensure the pH is within the protein's stability range, typically between 7.0 and 7.5 for maleimide conjugation.[1] 3. Keep the concentration of the organic solvent in the final reaction mixture below 10%. |
| Inconsistent Labeling Results (Poor Reproducibility) | 1. Variability in Reagent Preparation: Inconsistent concentrations of protein or BPM stock solutions. 2. Reaction Time and Temperature Fluctuations: Inconsistent incubation times and temperatures can affect the extent of labeling. 3. Maleimide Instability: Using BPM stock solutions that have been stored for an extended period in aqueous buffers. | 1. Accurately determine the protein concentration before each experiment. Prepare fresh BPM stock solutions for each labeling reaction. 2. Standardize the incubation time and temperature for all experiments. Reactions can be performed for 2 hours at room temperature or overnight at 4°C.[1][6] 3. Prepare BPM stock solutions in anhydrous DMSO or DMF immediately before use. Aqueous solutions of maleimides are not stable and should be used promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with BPM?
A1: The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which deactivates it, and the potential for reaction with primary amines (like lysine (B10760008) residues) increases.
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).[1] Recommended buffers include phosphate-buffered saline (PBS) and HEPES at a pH of 7.0-7.5.[3][5]
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
A3: Yes. Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-).[3][4] To make the cysteine residues available for labeling, you must first reduce the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is effective and does not contain thiols, so it does not need to be removed before adding BPM.[7] A 10-100 fold molar excess of TCEP is typically used.[4][5]
Q4: How should I prepare and store the BPM stock solution?
A4: BPM should be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[3][4] This solution should be prepared immediately before use. If storage is necessary, it can be stored at -20°C, protected from light and moisture, for a short period (up to one month for some maleimide dyes).[5] Avoid repeated freeze-thaw cycles.
Q5: What is a good starting dye-to-protein molar ratio for optimization?
A5: A common starting point for optimization is a 10:1 to 20:1 molar ratio of BPM to protein.[6] However, the optimal ratio is highly dependent on the specific protein and its number of available cysteine residues. It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal ratio for your application.[1]
Experimental Protocols
Protocol for Optimizing BPM-to-Protein Molar Ratio
This protocol describes a method for conducting small-scale trial conjugations to identify the optimal molar ratio of BPM to protein.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][4] b. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[4][5] c. Incubate at room temperature for 30-60 minutes.
2. BPM Stock Solution Preparation: a. Immediately before use, dissolve the this compound (BPM) in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of the reduced protein solution. b. Add varying amounts of the BPM stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 BPM:protein). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[1][6]
4. Quenching and Purification: a. (Optional) To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted BPM. b. Remove excess, unreacted BPM from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis.
5. Characterization: a. Determine the protein concentration and the Degree of Labeling (DOL) for each reaction.
Calculation of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility. It can be determined using absorbance spectroscopy.
The general formula for calculating the DOL is as follows:
DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF_280)) / ε_protein]
Where:
-
A_dye is the absorbance of the conjugate at the maximum absorbance wavelength of BPM.
-
ε_dye is the molar extinction coefficient of BPM at its maximum absorbance wavelength (in M⁻¹cm⁻¹). This value needs to be determined experimentally.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor, which accounts for the absorbance of the dye at 280 nm (CF_280 = A_280 of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for optimizing the BPM-to-protein molar ratio.
Caption: Troubleshooting decision tree for low BPM conjugation efficiency.
References
- 1. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) in bioconjugation experiments.
FAQs: Understanding BPM Hydrolysis and Prevention
Q1: What is this compound (BPM) and what are its primary applications?
A1: this compound is a thiol-reactive crosslinking agent.[1] It is characterized by its N-aryl substitution, which influences its reactivity and the stability of the resulting conjugate.[2][3] Its primary applications are in materials science and pharmaceuticals, including the development of advanced polymers and antibody-drug conjugates (ADCs).[1]
Q2: What is maleimide (B117702) hydrolysis and why is it a concern when using BPM?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water, forming a non-reactive maleamic acid derivative.[4] This is a significant concern because hydrolyzed BPM will no longer react with thiol groups (e.g., from cysteine residues in proteins), leading to a lower yield of the desired conjugate.[4] The rate of hydrolysis is highly dependent on the pH of the solution.[1][5]
Q3: How does the structure of BPM, as an N-aryl maleimide, affect its stability and the stability of its conjugate?
A3: The N-aryl group in BPM influences its electronic properties, which in turn affects the stability of both the maleimide itself and the resulting thiosuccinimide conjugate.[2][3] N-aryl maleimides, like BPM, can promote the hydrolysis of the thiosuccinimide ring after conjugation.[2][6][7] This post-conjugation ring-opening is beneficial as it forms a stable thioether bond that is resistant to the retro-Michael reaction, a common pathway for deconjugation.[2][7] However, the same electronic effects can also make the unreacted maleimide more susceptible to hydrolysis before conjugation.[3]
Q4: What is the optimal pH range for working with BPM to minimize hydrolysis while ensuring efficient conjugation?
A4: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[8] Below pH 6.5, the thiol is less nucleophilic, slowing down the conjugation reaction. Above pH 7.5, the hydrolysis of the maleimide ring is significantly accelerated, and the maleimide can also react with primary amines like lysine (B10760008) residues, reducing the selectivity of the reaction.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation yield | BPM has hydrolyzed before reacting with the thiol. | 1. Prepare BPM solution immediately before use. Do not store BPM in aqueous buffers. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF first.[9][10] 2. Maintain the optimal pH. Ensure your reaction buffer is between pH 6.5 and 7.5.[8] 3. Degas buffers. Remove dissolved oxygen from your buffers to prevent thiol oxidation.[8][9] |
| Thiol groups on the protein/peptide are oxidized. | 1. Reduce disulfide bonds. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[8][10] 2. Include a chelating agent. Add 1-5 mM EDTA to your buffer to chelate metal ions that can catalyze thiol oxidation.[8] | |
| Inconsistent results between experiments | Variability in the extent of BPM hydrolysis. | 1. Standardize your protocol. Ensure that the time between dissolving the BPM and initiating the reaction is consistent across all experiments. 2. Control the temperature. Perform the conjugation reaction at a consistent temperature (e.g., room temperature or 4°C).[10] |
| Formation of unexpected side products | Reaction with other nucleophilic groups (e.g., amines). | 1. Strictly control the pH. Do not exceed pH 7.5 to maintain selectivity for thiols.[8] |
| Thiazine rearrangement with N-terminal cysteine. | 1. Lower the pH. Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[8] 2. Modify the N-terminus. If possible, acetylate the N-terminal amine to prevent this side reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for BPM Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS) or HEPES).
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[10]
-
Include 1-5 mM EDTA in the buffer to prevent re-oxidation of thiols.[8]
-
-
BPM Solution Preparation:
-
Immediately before use, dissolve BPM in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Briefly vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the BPM solution to the protein solution at a 10 to 20-fold molar excess of BPM to protein.[10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and mix gently.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if BPM is conjugated to a fluorescent dye.[10]
-
-
Quenching and Purification:
-
Quench any unreacted BPM by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess BPM and other reagents.[9]
-
Protocol 2: Monitoring BPM Hydrolysis by HPLC
-
Sample Preparation:
-
Prepare a stock solution of BPM in a dry, water-miscible organic solvent (e.g., DMSO).
-
Prepare aqueous buffers at different pH values (e.g., pH 5.5, 7.4, and 8.6).
-
Initiate the hydrolysis by diluting the BPM stock solution into the aqueous buffers to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
At various time points, inject an aliquot of the BPM solution onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution of BPM and its hydrolyzed product (maleamic acid) by UV absorbance at a suitable wavelength.
-
The peak corresponding to the hydrolyzed product will increase over time, while the peak for the intact BPM will decrease.
-
-
Data Analysis:
-
Integrate the peak areas of the intact BPM and the hydrolyzed product at each time point.
-
Calculate the percentage of hydrolysis over time for each pH condition.
-
Visualizations
Caption: BPM Hydrolysis Pathway
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 10. researchgate.net [researchgate.net]
removing unreacted N-[4-(2-Benzimidazolyl)phenyl]maleimide from samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) and needing to remove the unreacted compound from their samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted BPM from my sample after a conjugation reaction?
A1: The most common and effective methods for removing small molecules like unreacted BPM from larger molecules (e.g., proteins, antibodies) are size-based separation techniques. These include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). For smaller target molecules, other techniques like reverse-phase chromatography might be necessary.
Q2: How do I choose the best purification method for my specific application?
A2: The choice of method depends on several factors: the size of your target molecule, the sample volume, the required purity, and the equipment available. The flowchart below can help guide your decision.
Q3: I see precipitation in my sample after the conjugation reaction. What should I do?
A3: Precipitation can occur if the concentration of your target molecule or BPM is too high, or if the solvent conditions are not optimal. Before purification, it is crucial to centrifuge the sample to remove any precipitate. Consider optimizing the conjugation conditions, such as pH and buffer composition, to improve solubility.
Q4: Can I use a simple protein precipitation method, like acetone (B3395972) or ammonium (B1175870) sulfate (B86663) precipitation, to remove unreacted BPM?
A4: While protein precipitation can separate proteins from soluble small molecules, it can also lead to protein denaturation and aggregation. This method is generally less gentle than chromatographic or filtration techniques. If you must use precipitation, extensive washing of the protein pellet is necessary to remove trapped BPM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of unreacted BPM detected after purification. | 1. Inefficient separation by the chosen method. 2. Sample overload on the chromatography column. 3. Insufficient dialysis time or improper membrane pore size. 4. Non-specific binding of BPM to the target molecule. | 1. Optimize the purification protocol (e.g., increase column length for SEC, increase the number of buffer exchanges for dialysis). 2. Reduce the amount of sample loaded onto the column. 3. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your target molecule and dialyze for a longer period with more frequent buffer changes. 4. Perform a final polishing step, such as ion-exchange chromatography, to remove non-covalently bound BPM. |
| Low recovery of the conjugated product. | 1. Aggregation and precipitation of the conjugate. 2. Non-specific binding of the conjugate to the chromatography resin or dialysis membrane. 3. Harsh elution conditions in chromatography. | 1. Optimize buffer conditions (pH, ionic strength, additives) to improve solubility. 2. Pre-treat the chromatography column or dialysis membrane with a blocking agent (e.g., bovine serum albumin) if non-specific binding is suspected. 3. Use a shallower gradient or a different elution buffer to gently elute the conjugate. |
| Conjugate appears to be unstable after purification. | 1. Presence of residual quenching agent (if used). 2. Suboptimal buffer conditions for storage. | 1. Ensure the quenching agent is fully removed during the purification process. 2. Perform a buffer exchange into a storage buffer that is known to stabilize your target molecule. |
Comparison of Purification Methods
| Method | Principle | Typical Recovery | Purity Achieved | Scalability | Time Required |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | > 90% | High | High | 1-2 hours |
| Dialysis | Diffusion-based separation across a semi-permeable membrane. | > 85% | Moderate to High | Low to Medium | 24-48 hours |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with cross-flow. | > 95% | High | High | 2-4 hours |
| Reverse-Phase Chromatography (RPC) | Separation based on hydrophobicity. | Variable | Very High | High | 1-3 hours |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25, Superdex 75) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be compatible with your downstream application.
-
Sample Loading: Centrifuge your reaction mixture to remove any precipitate. Carefully load the supernatant onto the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger conjugated product will elute first, followed by the smaller, unreacted BPM.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength where BPM absorbs (e.g., ~310 nm).
-
Analysis: Pool the fractions containing the purified conjugate and confirm purity using techniques like SDS-PAGE and UV-Vis spectroscopy.
Protocol 2: Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) at least 10-20 times smaller than the molecular weight of your target molecule (e.g., 10 kDa MWCO for a 150 kDa antibody). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Dialysis: Immerse the sealed sample in a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of the unreacted BPM.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Diagrams
Caption: Experimental workflow for the purification of BPM-conjugated samples.
Caption: Decision tree for selecting a purification method.
N-[4-(2-Benzimidazolyl)phenyl]maleimide cross-reactivity with other amino acids
Welcome to the technical support center for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving BPM.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (BPM)?
A1: The maleimide (B117702) group in BPM is highly selective for the thiol (sulfhydryl) group of cysteine residues within a pH range of 6.5 to 7.5.[1][2][3] The reaction, a Michael addition, forms a stable thioether bond.[1][4][5]
Q2: Can BPM react with amino acids other than cysteine?
A2: Yes, under certain conditions, the maleimide group of BPM can exhibit cross-reactivity with other nucleophilic amino acid side chains. The most common off-target reactions are with the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine.[6] Reaction with N-terminal α-amino groups has also been reported.[7]
Q3: How does pH affect the cross-reactivity of BPM?
A3: pH is a critical factor in determining the specificity of maleimide reactions.[1][2]
-
pH 6.5 - 7.5: This is the optimal range for selective reaction with cysteine thiols.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][5]
-
pH > 7.5: As the pH becomes more alkaline, the reaction with primary amines, such as the ε-amino group of lysine, becomes more competitive.[1][2][3]
-
pH < 6.5: The reaction rate with thiols is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[1]
Q4: Does BPM react with other amino acids like tyrosine or methionine?
A4: Maleimides are generally not reactive towards the side chains of tyrosine or methionine.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of BPM in bioconjugation experiments.
| Problem | Possible Cause | Suggested Solution |
| Low conjugation yield | Inaccessible or oxidized cysteine residues. | Ensure that the target cysteine residues are accessible and in a reduced state. Disulfide bonds, which are unreactive with maleimides, may need to be reduced using an agent like TCEP (tris(2-carboxyethyl)phosphine).[8][9][10] |
| Incorrect pH of the reaction buffer. | Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5 for selective thiol reactivity.[1][2] | |
| Hydrolysis of the maleimide group. | Prepare aqueous solutions of BPM immediately before use, as the maleimide ring can undergo hydrolysis, rendering it inactive.[2][8] | |
| Off-target labeling (cross-reactivity) | Reaction pH is too high. | If you observe significant reaction with lysine residues, consider lowering the reaction pH to within the 6.5-7.5 range to enhance selectivity for thiols.[1][2] |
| Presence of highly reactive lysine or histidine residues. | If off-target labeling persists even at optimal pH, you may need to characterize the extent of cross-reactivity using the analytical methods described in the experimental protocols section. | |
| Instability of the conjugate | Retro-Michael reaction (thiol exchange). | The thioether bond formed can be reversible, especially in environments with high concentrations of other thiols (e.g., glutathione (B108866) in vivo).[8] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed to a stable ring-opened product by a short incubation at a slightly alkaline pH (e.g., pH 9.0) after the initial conjugation.[11] |
Quantitative Data on Maleimide Reactivity
| Amino Acid | Reactive Group | pH Dependence | Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | Optimal at pH 6.5-7.5[1][2] | Very High | The primary target for maleimide conjugation. |
| Lysine | ε-Amino (-NH₂) | Increases significantly at pH > 7.5[1][2] | Low to Moderate | A common source of off-target reaction at alkaline pH. |
| Histidine | Imidazole | Can react, but generally less reactive than thiols. | Low | Reactivity is context-dependent. |
| N-terminal α-amino | α-Amino (-NH₂) | Can react, especially at pH > 7.5 | Low | Another potential source of off-target labeling. |
| Tyrosine, Methionine | Phenol, Thioether | Generally unreactive[3] | Very Low | Not typically considered sites of maleimide reaction. |
Experimental Protocols
Protocol 1: General Procedure for BPM Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols).[9][10]
-
Reduction of Disulfides (Optional): If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[8][10]
-
BPM Solution Preparation: Immediately before use, dissolve BPM in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[9][10]
-
Conjugation Reaction: Add the BPM solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of BPM is a common starting point).[1][9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess BPM.[11]
-
Purification: Remove excess BPM and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[9][12]
Protocol 2: Assessing BPM Cross-Reactivity using HPLC and Mass Spectrometry
This protocol provides a framework for analyzing the extent of off-target labeling.
-
Perform Conjugation Reactions: Set up parallel conjugation reactions of your protein with BPM under different pH conditions (e.g., pH 7.0, 8.0, and 9.0).
-
Intact Mass Analysis:
-
Desalt the conjugated protein samples.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the molecular weight of the conjugated species.[13]
-
The number of BPM molecules attached per protein can be determined from the mass shift.
-
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein conjugate.
-
Digest the protein into smaller peptides using a protease such as trypsin.[13]
-
Analyze the peptide mixture by LC-MS/MS.[13]
-
Search the MS/MS data against the protein sequence to identify peptides modified with BPM. This will pinpoint the specific amino acid residues (cysteine, lysine, etc.) that have reacted.
-
Visualizations
Caption: Reaction pathways of BPM with different amino acid residues.
Caption: Experimental workflow for determining BPM cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
impact of pH on N-[4-(2-Benzimidazolyl)phenyl]maleimide reaction kinetics
Welcome to the technical support center for N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on BIPM reaction kinetics and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating BIPM to a thiol-containing molecule?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] In this range, the thiol group is sufficiently deprotonated to be reactive, while the competing hydrolysis of the maleimide (B117702) group is minimized.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with primary amines.[1][2]
Q2: How does pH affect the stability of the BIPM maleimide ring?
A2: The maleimide ring of BIPM is susceptible to hydrolysis, and the rate of this hydrolysis is highly pH-dependent. The ring is most stable at a slightly acidic pH (around 6.0-6.5).[4] As the pH increases above 7.5, the rate of hydrolysis significantly increases, converting the reactive maleimide to a non-reactive maleamic acid.[1][3] At pH 9.0 and above, this hydrolysis becomes very rapid.[5]
Q3: Can I perform the conjugation reaction at a pH below 6.5?
A3: Yes, performing the reaction at a more acidic pH (e.g., pH 5.5-6.5) can be advantageous. While the reaction rate with thiols is slower, the maleimide group is significantly more stable against hydrolysis.[5] This can be beneficial for long-term reactions or when working with sensitive molecules. Acidic conditions also prevent side reactions like thiazine (B8601807) rearrangement when conjugating to an N-terminal cysteine.[6][7]
Q4: What happens if the pH of the reaction is too high (e.g., above 8.0)?
A4: At pH levels above 8.0, two primary issues arise. First, the rate of maleimide hydrolysis increases dramatically, which reduces the concentration of the active reagent and lowers the conjugation yield.[1][5] Second, the selectivity of the reaction decreases, and maleimides can begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[3]
Q5: My protein contains disulfide bonds. Do I need to reduce them before labeling with BIPM?
A5: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[8][9] Therefore, you must first reduce any disulfide bonds to free thiols before initiating the conjugation reaction. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[1]
Troubleshooting Guides
Problem: Low or No Conjugation Yield
Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability and reaction conditions.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The BIPM reagent may have degraded due to moisture or inappropriate pH during storage or reaction. Prepare fresh stock solutions of BIPM in an anhydrous solvent like DMSO or DMF.[10] For aqueous reactions, use a buffer with a slightly acidic pH (6.5-7.0) to maximize stability.[4] |
| Incomplete Disulfide Bond Reduction | The target thiol groups may not be fully available for reaction. Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time.[1] Confirm reduction using methods like Ellman's test or non-reducing SDS-PAGE. |
| Thiol Re-oxidation | Free thiols can re-oxidize to form disulfide bonds, rendering them unreactive. Degas all buffers to remove oxygen and consider flushing reaction vials with an inert gas like nitrogen or argon.[8][10] Including a chelating agent like EDTA (1-5 mM) in the buffer can also help by sequestering metal ions that catalyze oxidation.[4] |
| Suboptimal pH | The reaction pH is outside the optimal 6.5-7.5 range. Verify the pH of your reaction buffer. For most applications, a phosphate, HEPES, or Tris buffer at pH 7.0-7.5 is recommended.[8][10] |
| Competing Nucleophiles | If the reaction buffer contains extraneous thiol compounds (e.g., DTT, BME), they will compete with the target molecule. Ensure all such compounds are removed, for instance by using a desalting column, before adding BIPM.[3] |
Problem: Conjugate Instability (Loss of Payload)
The thioether bond formed by the maleimide-thiol reaction can sometimes be unstable, leading to the loss of the conjugated molecule.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in plasma), leading to payload exchange.[2][11] One strategy to mitigate this is to hydrolyze the thiosuccinimide ring post-conjugation by briefly raising the pH. The resulting ring-opened structure is more stable and not susceptible to the reverse reaction.[11][12] |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the initial adduct can rearrange to a stable six-membered thiazine ring. This side reaction is pH-dependent and is more prominent at neutral or basic pH.[6][7][13] To avoid this, perform the conjugation at a more acidic pH (e.g., 5.0-6.0) where the N-terminal amine is protonated, preventing the intramolecular attack that leads to rearrangement.[6][7] |
Data Presentation
Table 1: Impact of pH on Maleimide Reaction Characteristics
| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Selectivity for Thiols (vs. Amines) | Risk of Side Reactions |
| < 6.5 | Slower | High | Very High | Low (Thiazine rearrangement suppressed)[6] |
| 6.5 - 7.5 | Optimal | Moderate | High (Thiol reaction is ~1000x faster)[1] | Moderate (Potential for thiazine rearrangement)[6] |
| > 7.5 | Fast | Low | Decreasing | High (Increased hydrolysis and amine reactivity)[1][3] |
| > 8.5 | Very Fast | Very Low | Low | Very High[3] |
Table 2: Hydrolysis Rate of Maleimides at Different pH Values
| pH | Temperature | Rate Constant (k) | Stability |
| 5.5 | 37 °C | Very Slow | High[5] |
| 7.4 | 20 °C | 1.24 x 10⁻⁵ s⁻¹ | Moderate[5] |
| 7.4 | 37 °C | 6.55 x 10⁻⁵ s⁻¹ | Low[5] |
| 9.0 | N/A | Fast | Very Low[5] |
| 11.0 | N/A | Extremely Fast | Extremely Low[5] |
Experimental Protocols
General Protocol for BIPM Conjugation to a Thiol-Containing Protein
This protocol provides a standard workflow for labeling a protein with BIPM. Optimization of molar ratios and incubation times may be necessary for specific applications.
-
Protein Preparation :
-
Disulfide Bond Reduction (If Necessary) :
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 50-100 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution.[9]
-
Incubate at room temperature for 20-60 minutes.[1][9] TCEP does not need to be removed before proceeding.[1][3]
-
-
BIPM Stock Solution Preparation :
-
Prepare a 10 mM stock solution of BIPM in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction :
-
Add the BIPM stock solution to the protein solution to achieve a 10-20 fold molar excess of BIPM over the protein.[4][10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][10]
-
-
Quenching and Purification :
-
(Optional) To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess BIPM.[4]
-
Remove unreacted BIPM and other small molecules using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[1]
-
-
Characterization and Storage :
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the BIPM chromophore.
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%). Store the conjugate protected from light at 4°C or, with 50% glycerol, at -20°C.[10][14]
-
Visualizations
Caption: Competing reaction pathways for BIPM as a function of pH.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: A typical workflow for BIPM-protein conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to Protein Labeling: N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) with other commercially available maleimide-based fluorescent dyes for protein labeling. The selection of an appropriate fluorescent probe is critical for the accuracy and sensitivity of various biochemical and cellular assays. This document aims to facilitate this selection by presenting key performance indicators, detailed experimental protocols, and visual representations of the labeling process and a relevant signaling pathway.
Quantitative Comparison of Maleimide-Based Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| This compound (BPM) | Not Available | Not Available | Not Available | Enhanced upon binding to biomolecules[1] | 289.29[1] |
| Fluorescein-5-Maleimide | 492 | 515 | 83,000 | ~0.9 (pH 9) | 427.40 |
| BODIPY FL Maleimide (B117702) | 503 | 509 | 92,000[1] | 0.97[1] | 414.21[1] |
| ATTO 488 Maleimide | 501 | 523 | 90,000 | 0.80 | 711.72 |
| CF®488A Maleimide | 490 | 515 | 70,000 | Not specified | ~1036 |
Experimental Protocols
General Protocol for Protein Labeling with Maleimide Dyes
This protocol provides a general procedure for conjugating maleimide-functionalized fluorescent dyes to proteins via cysteine residues. This can be adapted for specific proteins and dyes, including BPM.
Materials:
-
Protein of interest with at least one free cysteine residue
-
Maleimide-functionalized fluorescent dye (e.g., BPM, Fluorescein-5-Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye, as it will compete for the labeling reaction.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved maleimide dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the maleimide dye. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography, dialysis, or other suitable purification methods.
-
Quantification of Protein Labeling (Degree of Labeling - DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] = (A₂₈₀ - (A_max * CF)) / (ε_protein * path length) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with a maleimide-based fluorescent dye.
Caption: General workflow for protein labeling with maleimide dyes.
ERK Signaling Pathway
Fluorescently labeled proteins are instrumental in studying cellular signaling pathways. The Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of cell proliferation, differentiation, and survival, is a common subject of such studies. The following diagram depicts a simplified version of the ERK signaling cascade.
Caption: A simplified diagram of the ERK signaling pathway.
References
Fluorescent Probes in Protein Labeling: A Comparative Guide to N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) and 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS)
In the dynamic field of protein research, the covalent labeling of specific amino acid residues with fluorescent probes is an indispensable tool for elucidating protein structure, function, and dynamics. Among the plethora of available reagents, N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) and 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS) are two widely utilized fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal probe for their specific applications.
Chemical Properties and Labeling Chemistry
BPM is a maleimide-based fluorescent probe, while IAEDANS belongs to the iodoacetamide (B48618) class of reagents. Both are primarily used to target cysteine residues due to the high nucleophilicity of the thiol group.
-
BPM (this compound): The maleimide (B117702) group of BPM reacts with the sulfhydryl group of cysteine residues via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5).
-
IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid): IAEDANS contains an iodoacetyl group that reacts with cysteine residues through a nucleophilic substitution reaction, also resulting in a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).
The differing pH optima for their respective reactions are a key consideration in experimental design, particularly when protein stability is a concern.
Fluorescence Properties
The fluorescence characteristics of a probe are critical for its utility in various applications. Both BPM and IAEDANS exhibit environmentally sensitive fluorescence, making them valuable for studying conformational changes in proteins.
| Property | This compound (BPM) | 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS) |
| Excitation Maximum (λex) | ~315 nm | ~336 nm |
| Emission Maximum (λem) | ~365 nm (in non-polar environments) | ~490 nm |
| Quantum Yield | Low in aqueous solution, significantly increases in non-polar environments | Moderate, sensitive to solvent polarity |
| Stokes Shift | ~50 nm | ~154 nm |
| Fluorescence Lifetime | Environmentally dependent | ~20 ns |
Key Observations:
-
BPM exhibits a smaller Stokes shift compared to IAEDANS.
-
The fluorescence of BPM is highly quenched in aqueous environments and shows a significant increase in quantum yield upon binding to a protein or entering a hydrophobic pocket. This property makes it an excellent probe for studying protein folding and ligand binding.
-
IAEDANS has a large Stokes shift, which is advantageous in minimizing self-quenching and inner filter effects in fluorescence measurements. Its emission is also sensitive to the polarity of its environment, although often to a lesser extent than BPM.
Experimental Protocols
General Protein Labeling Protocol:
A generalized protocol for labeling proteins with either BPM or IAEDANS is outlined below. It is crucial to optimize the specific conditions for each protein of interest.
Determining Labeling Efficiency:
The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.
-
Measure the absorbance of the labeled protein solution at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (λmax for BPM is ~310 nm; λmax for IAEDANS is ~336 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's contribution to the absorbance at 280 nm.
-
Corrected A280 = A280 - (Adye_max * CF)
-
CF (Correction Factor) = A280 of dye / Adye_max
-
-
Calculate the dye concentration using its molar extinction coefficient.
-
The labeling efficiency is the molar ratio of the dye to the protein.
Comparative Analysis
Advantages of BPM:
-
High Specificity: The maleimide group offers high specificity for sulfhydryl groups at near-neutral pH, minimizing off-target labeling of other nucleophilic residues like lysine.
-
Excellent "Turn-on" Probe: Its low fluorescence in aqueous solution and high fluorescence in non-polar environments make it an ideal probe for detecting conformational changes that alter the local environment of the labeled residue.
Advantages of IAEDANS:
-
Large Stokes Shift: The significant separation between its excitation and emission maxima is beneficial for reducing background noise and improving the signal-to-noise ratio in fluorescence measurements.
-
Higher Quantum Yield in Aqueous Solutions: Compared to BPM, IAEDANS generally has a higher intrinsic fluorescence in aqueous buffers, which can be advantageous for applications where the probe is not expected to be in a highly hydrophobic environment.
Considerations and Limitations:
-
Hydrolysis of Maleimides: BPM, like other maleimide-based probes, can undergo hydrolysis, especially at higher pH values. This can lead to a non-reactive compound and reduce labeling efficiency.
-
Stability of the Thioether Bond: While generally stable, the thioether bond formed by maleimides can undergo ring-opening and subsequent reactions, which may be a concern for long-term studies. The bond formed by iodoacetamides is generally considered more stable over a wider range of conditions.
-
Photostability: The photostability of both dyes should be considered, especially for experiments involving prolonged or intense illumination, such as single-molecule studies.
Conclusion
The choice between this compound and IAEDANS for protein labeling depends heavily on the specific experimental goals. BPM is an excellent choice for studying protein conformational changes, folding, and binding events due to its pronounced environmentally sensitive fluorescence. IAEDANS, with its large Stokes shift and good quantum yield, is a robust general-purpose fluorescent probe. Careful consideration of the reaction conditions, particularly pH, and the specific fluorescence properties of each dye will enable researchers to select the most appropriate tool for their scientific inquiry.
A Comparative Guide to Thiol-Reactive Probes: N-[4-(2-Benzimidazolyl)phenyl]maleimide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, the ability to selectively detect and quantify thiol groups is paramount. Thiols, particularly the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (B108866), play critical roles in cellular redox homeostasis, enzyme catalysis, and protein structure. Thiol-reactive probes are indispensable tools for elucidating these roles. This guide provides an objective comparison of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM), a fluorescent probe with a benzimidazole (B57391) core, against other commonly used thiol-reactive probes. We will delve into their reactivity, spectral properties, and procedural considerations, supported by experimental data and detailed protocols.
Introduction to Thiol-Reactive Probes
Thiol-reactive probes are molecules designed to covalently bind to the sulfhydryl group of thiols. This reaction typically leads to a change in the probe's properties, most notably a change in its fluorescence, which can be quantified to determine the concentration of thiols. The reactivity of these probes is generally based on one of a few key chemical reactions:
-
Michael Addition: This is a common mechanism for maleimide-based probes, where the thiol undergoes a nucleophilic addition to the electron-deficient double bond of the maleimide (B117702) ring.[1]
-
Nucleophilic Substitution: Probes containing haloacetyl or halomethyl groups react with thiols via an S_N_2 reaction, forming a stable thioether bond.[2]
-
Disulfide Exchange: Some probes contain a disulfide bond that can be cleaved by thiols, leading to the release of a fluorophore.
The choice of a thiol-reactive probe depends on several factors, including the specific application, the required sensitivity, the presence of other nucleophiles, and the available instrumentation.
This compound (BIPM): An Overview
This compound is a thiol-reactive fluorescent probe that combines a maleimide reactive group with a benzimidazole fluorophore.[3][4] The maleimide group provides reactivity towards thiols, while the benzimidazole moiety is a well-known fluorophore in various sensing applications.[2][5] BIPM is reported to exhibit an "off-on" fluorescence behavior, meaning it is weakly fluorescent until it reacts with a thiol, after which it becomes strongly fluorescent.[6] This property is highly desirable as it minimizes background fluorescence and enhances the signal-to-noise ratio.
BIPM has found applications in several research areas, including:
-
Bioconjugation: For creating targeted drug delivery systems.[3]
-
Fluorescent Probes: For biological imaging and visualizing cellular processes.[3]
-
Analytical Chemistry: In methods for detecting specific biomolecules with high sensitivity and selectivity.[3]
Comparison of Thiol-Reactive Probes
This section compares the key performance characteristics of BIPM with other widely used thiol-reactive probes.
Data Presentation: Key Performance Characteristics of Common Thiol-Reactive Probes
| Probe | Reactive Group | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) of Thiol Adduct | Key Features |
| This compound (BIPM) | Maleimide | Not readily available | Not readily available | Not readily available | Not readily available | "Off-on" fluorescence behavior; benzimidazole fluorophore.[6] |
| Fluorescein-5-Maleimide (B15326) (F-5-M) | Maleimide | ~492 | ~517 | ~83,000 | ~0.92 (in 0.1 M NaOH) | Bright green fluorescence; widely used.[7] |
| 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) | "Off-on" blue fluorescence; good energy transfer properties.[7][8] |
| N-(1-Pyrene)maleimide (NPM) | Maleimide | ~340 | ~376, 396 | Not readily available | Not readily available | Excimer formation upon proximity of two labeled thiols; non-fluorescent until reaction.[9][10] |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | ~491 | ~517 | ~75,000 | ~0.92 (in 0.1 M NaOH) | Reacts with thiols via nucleophilic substitution; bright green fluorescence. |
| BODIPY™ FL L-cystine | Disulfide | ~503 | ~512 | ~80,000 | ~0.9 | "Off-on" fluorescence upon disulfide exchange with thiols.[11] |
| ThioGlo™ 1 | Maleimide | 379 | 513 | Not readily available | Not readily available | Commercially available "off-on" probe.[6] |
Reaction Mechanisms and Selectivity
The reactivity of maleimide-based probes like BIPM, F-5-M, and CPM is based on the Michael addition of a thiol to the maleimide double bond. This reaction is generally selective for thiols over other nucleophiles, such as amines, at neutral pH (6.5-7.5).[12] At higher pH, the reactivity of amines towards maleimides can increase.
Iodoacetamide probes like 5-IAF react with thiols through a nucleophilic substitution reaction. While also being thiol-reactive, they can exhibit some reactivity towards other nucleophilic residues like histidine and methionine, especially at higher pH and longer reaction times.
The selectivity of a probe for different types of thiols (e.g., cysteine vs. glutathione) can be a critical factor. For instance, some probes have been specifically designed to differentiate between cysteine and glutathione based on their differential reactivity or by exploiting enzymatic reactions.[13] For example, monochlorobimane (B1663430) shows specificity for glutathione in the presence of glutathione S-transferase (GST).[11] While specific comparative data on the selectivity of BIPM is not widely published, its maleimide chemistry suggests a broad reactivity towards accessible thiols.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use and comparison of thiol-reactive probes.
Protocol 1: General Procedure for Protein Labeling with Maleimide Probes
This protocol is a general guideline for labeling proteins with maleimide-based probes like BIPM, F-5-M, or CPM.
Materials:
-
Protein of interest containing a free cysteine residue
-
Maleimide probe (BIPM, F-5-M, CPM, etc.)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF for dissolving the probe
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or size-exclusion chromatography before adding the probe.
-
Probe Preparation: Immediately before use, dissolve the maleimide probe in a small amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution while gently stirring. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to a final concentration of 10-20 mM to react with any unreacted probe. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted probe and quenching agent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorption maximum.
Protocol 2: In Vitro Comparison of Thiol Probe Reactivity and Fluorescence
This protocol allows for the direct comparison of the performance of different thiol-reactive probes in a controlled in vitro setting.
Materials:
-
Thiol-reactive probes to be compared (e.g., BIPM, F-5-M, CPM)
-
Thiol standard: L-cysteine or glutathione (GSH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorometer/plate reader
Procedure:
-
Probe and Thiol Preparation: Prepare stock solutions of the thiol-reactive probes (e.g., 1 mM in DMSO) and the thiol standard (e.g., 10 mM in reaction buffer).
-
Reaction Setup: In a 96-well microplate, add the reaction buffer. Then, add the thiol-reactive probe to a final concentration of 10 µM.
-
Initiate Reaction and Measurement: To initiate the reaction, add the thiol standard to achieve a final concentration of 100 µM. Immediately start monitoring the fluorescence intensity at the respective emission wavelength for each probe over time (e.g., every minute for 30-60 minutes) using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of time for each probe. The initial rate of the reaction can be determined from the slope of the curve. The final fluorescence intensity can be used to compare the brightness of the thiol adducts.
-
Selectivity Assessment (Optional): To assess selectivity, repeat the experiment using other amino acids (e.g., lysine, histidine) or potential interfering substances instead of the thiol standard and compare the fluorescence response.
Visualization of Workflows and Mechanisms
Reaction of Maleimide Probes with Thiols
The following diagram illustrates the Michael addition reaction, which is the fundamental mechanism for the reaction of maleimide-based probes with thiols.
Caption: Reaction of a maleimide probe with a thiol via Michael addition.
Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for the chemical structures to be rendered.
Experimental Workflow for Comparing Thiol-Reactive Probes
The following diagram outlines a typical workflow for the comparative evaluation of different thiol-reactive probes.
Caption: Workflow for comparing thiol-reactive fluorescent probes.
Conclusion
This compound (BIPM) represents a promising thiol-reactive probe, leveraging the "off-on" fluorescence mechanism of its benzimidazole core to potentially offer high sensitivity and a good signal-to-noise ratio. While specific quantitative photophysical data for BIPM is not as readily available as for more established probes like fluorescein-5-maleimide and CPM, its chemical structure suggests it is a valuable tool for thiol detection.
The selection of an appropriate thiol-reactive probe is a critical decision in experimental design. Researchers should consider the specific requirements of their assay, including the desired spectral properties, the expected concentration of thiols, and the potential for interference from other cellular components. The protocols and comparative data provided in this guide offer a framework for making an informed choice and for rigorously evaluating the performance of this compound and its alternatives in your research.
References
- 1. mdpi.com [mdpi.com]
- 2. spacefrontiers.org [spacefrontiers.org]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Labeling: Evaluating N-[4-(2-Benzimidazolyl)phenyl]maleimide and Alternatives
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for the development of robust assays, diagnostics, and therapeutics. N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) belongs to the N-aryl maleimide (B117702) class of reagents, which offer distinct advantages over traditional N-alkyl maleimides for site-specific cysteine labeling. This guide provides an objective comparison of BPM's anticipated performance with other common maleimide-based reagents and alternative thiol-reactive chemistries, supported by experimental data from studies on structurally similar N-aryl maleimides.
Performance Comparison of Thiol-Reactive Labeling Chemistries
The choice of a labeling reagent has a profound impact on the efficiency of the conjugation reaction and the stability of the final product. The following tables summarize the key performance metrics of N-aryl maleimides (as a proxy for BPM), N-alkyl maleimides, and other thiol-reactive chemistries.
Table 1: Reaction Kinetics and Efficiency
| Reagent Class | Example Reagent | Typical Reaction Time | Labeling Efficiency | Key Advantages |
| N-Aryl Maleimide | N-Phenylmaleimide | < 1 hour | > 90% | Approximately 2.5 times faster reaction with thiols compared to N-alkyl maleimides.[2] |
| N-Alkyl Maleimide | N-Ethylmaleimide | 1 - 4 hours | > 90% | Well-established and widely used. |
| Haloacetamides | Iodoacetamide | 2 - 12 hours | 70 - 90% | Forms a stable thioether bond.[4] |
| Vinyl Sulfones | Divinyl sulfone | 2 - 4 hours | > 90% | Forms a highly stable and irreversible thioether bond. |
Table 2: Conjugate Stability
| Reagent Class | Linkage Formed | Stability | Key Features |
| N-Aryl Maleimide | Thioether | High | The resulting thiosuccinimide ring undergoes rapid hydrolysis to a stable, ring-opened structure, which prevents the retro-Michael reaction and subsequent deconjugation.[1][3] Cysteine-linked antibody-drug conjugates (ADCs) with N-aryl maleimides show <20% deconjugation in serum over 7 days.[1][3] |
| N-Alkyl Maleimide | Thioether | Moderate | Susceptible to retro-Michael addition, leading to deconjugation. ADCs with N-alkyl maleimides can exhibit 35-67% deconjugation in serum over 7 days.[1][3] |
| Haloacetamides | Thioether | High | Forms a stable thioether bond that is not susceptible to retro-Michael addition. |
| Vinyl Sulfones | Thioether | Very High | Forms a highly stable and irreversible thioether bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful labeling experiments. Below are protocols for protein labeling using N-aryl maleimides and a general protocol for other maleimide reagents.
Protocol 1: Site-Specific Labeling with N-Aryl Maleimides (e.g., BPM)
This protocol is optimized for the rapid and stable labeling of proteins with N-aryl maleimides.
Materials:
-
Protein with an accessible cysteine residue
-
This compound (BPM) or other N-aryl maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that mask the target cysteine, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column to prevent it from reacting with the maleimide.
-
Maleimide Solution Preparation: Immediately before use, dissolve the N-aryl maleimide in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C. Protect the reaction from light if using a fluorescent maleimide.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to stop the reaction by consuming any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: General Site-Specific Labeling with N-Alkyl Maleimides
This protocol is a standard procedure for labeling proteins with common N-alkyl maleimide reagents.
Materials:
-
Protein with an accessible cysteine residue
-
N-alkyl maleimide reagent (e.g., N-ethylmaleimide, fluorescent dye maleimide)
-
Reaction Buffer: PBS, pH 6.5-7.5, degassed
-
Reducing Agent: TCEP
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): Add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column.
-
Maleimide Solution Preparation: Prepare a 10-20 mM stock solution of the N-alkyl maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light if necessary.
-
Quenching: Add a 100-fold molar excess of the quenching reagent and incubate for 15 minutes.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis.
Visualizing the Workflow and Reaction Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the chemical reactions involved in the labeling process.
Caption: Experimental workflow for site-specific protein labeling with maleimides.
Caption: Reaction pathways of N-aryl vs. N-alkyl maleimides with protein thiols.
References
A Comparative Guide to Mass Spectrometry Analysis of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) Labeled Proteins
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selective labeling of cysteine residues is a critical step for enriching and identifying proteins of interest. N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) is a thiol-reactive reagent that enables the specific labeling of cysteine-containing proteins. This guide provides an objective comparison of BPM with other common cysteine-labeling reagents, supported by experimental data and detailed protocols for mass spectrometry-based analysis.
Comparison of Cysteine-Reactive Labeling Chemistries
The selection of a labeling reagent is dictated by the specific requirements of the experiment, including the desired quantitative strategy (e.g., label-free, isotopic labeling), the complexity of the sample, and the available instrumentation. The primary alternatives to BPM for cysteine labeling in mass spectrometry fall into two main categories: haloacetamides (like iodoacetamide) and other maleimide (B117702) derivatives. Isotope-Coded Affinity Tags (ICAT) represent a distinct, earlier generation of cysteine-specific labeling reagents that also incorporate an affinity tag for enrichment.
Table 1: Comparison of Cysteine Labeling Reagents
| Feature | This compound (BPM) | Iodoacetamide (B48618) (IAM) & Isotopologues | Isotope-Coded Affinity Tag (ICAT) | N-ethylmaleimide (NEM) & Isotopologues |
| Reactive Group | Maleimide | Haloacetamide (iodo) | Iodoacetamide | Maleimide |
| Reaction pH | 6.5 - 7.5 (more specific at slightly acidic pH) | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Specificity | High for thiols | High for thiols, but can react with other nucleophiles at higher pH | High for thiols | High for thiols |
| Quantitative Strategy | Primarily for enrichment and identification; can be used in label-free quantification | Isotopic labeling (e.g., light/heavy IAM) for relative quantification | Isotopic labeling (light/heavy ICAT reagents) with affinity enrichment | Isotopic labeling (e.g., d0/d5-NEM) for relative quantification |
| Key Advantages | Benzimidazole (B57391) group may enhance ionization efficiency. | Well-established chemistry, commercially available isotopologues. | Biotin tag allows for specific enrichment of labeled peptides, reducing sample complexity. | Rapid and specific reaction kinetics under controlled conditions.[1] |
| Potential Limitations | Potential for hydrolysis of the maleimide ring. Less common, so fewer established protocols. | Light-sensitive, potential for off-target reactions at higher pH. | Large tag can affect peptide fragmentation and identification. Deuterium labels in original version caused chromatographic shifts. | Potential for side reactions with histidine and lysine (B10760008) at basic pH.[2] |
Quantitative Performance Comparison
Direct, head-to-head quantitative performance data for BPM against other labeling reagents is limited in publicly available literature. However, we can infer its performance based on studies of similar maleimide compounds and general principles of quantitative proteomics.
Labeling Efficiency and Stoichiometry
The efficiency of labeling is a critical parameter for accurate quantification. For maleimides like N-ethylmaleimide (NEM), labeling of accessible cysteine residues can be rapid and proceed to completion under optimized conditions. For instance, maximal removal of cysteine activity in tissue homogenates was observed within 1 minute using 40mM NEM.[1] A study on monoclonal antibodies using maleimide-PEG2-Biotin demonstrated the ability to detect as little as 2% of cysteine residues with free sulfhydryls. It is expected that BPM, as a maleimide-based reagent, would exhibit similarly high reactivity and efficiency.
In contrast, iodoacetamide labeling is also highly efficient, with studies showing near-complete alkylation of cysteine residues. The choice between maleimides and iodoacetamides can sometimes depend on the specific protein and the accessibility of the cysteine residues.
Impact on Mass Spectrometry Analysis
The chemical nature of the label can influence the ionization efficiency and fragmentation behavior of peptides in the mass spectrometer. The benzimidazolyl group in BPM is aromatic and contains nitrogen atoms, which may enhance peptide ionization in electrospray ionization (ESI), potentially leading to improved signal intensity for BPM-labeled peptides. Some studies have shown that modifying peptides with reagents that increase their hydrophobicity and/or introduce a fixed positive charge can significantly enhance ionization efficiency. For example, peptides modified with N-ethylmaleimide (NEM) or iodoacetanilide (IAA) showed significant enhancement in ionization efficiencies.
Isotope-coded affinity tags (ICAT) introduce a much larger modification, which can sometimes suppress ionization or alter fragmentation pathways, making peptide identification more challenging. However, the affinity tag allows for powerful enrichment, which can significantly improve the detection of low-abundance proteins.
Table 2: Quantitative Performance Characteristics of Cysteine Labeling Reagents
| Performance Metric | This compound (BPM) (Inferred) | Iodoacetamide (IAM) & Isotopologues | Isotope-Coded Affinity Tag (ICAT) | N-ethylmaleimide (NEM) & Isotopologues |
| Labeling Efficiency | Expected to be high and rapid, similar to other maleimides. | High, well-documented. | High for accessible cysteines. | High and rapid under optimal conditions.[1] |
| Peptide Recovery | Good, as it is a relatively small molecule tag. | Good. | Can be lower due to the multi-step enrichment process. | Good. |
| MS Signal Intensity | Potentially enhanced due to the benzimidazole group. | Generally good. | Can be suppressed by the large tag. | Shown to enhance ionization efficiency. |
| Quantitative Accuracy | Dependent on the label-free quantification workflow used. | High with isotopic labeling. | Good, but can be affected by co-elution and fragmentation issues. | High with isotopic labeling. |
| Multiplexing Capability | Limited in a labeled context, relies on separate LC-MS runs. | Typically 2-plex (light/heavy). | 2-plex (light/heavy). | 2-plex (d0/d5). |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results in quantitative proteomics. Below are representative protocols for protein labeling with maleimides and iodoacetamide, followed by a general workflow for mass spectrometry analysis.
Protocol 1: Labeling of Proteins with this compound (BPM)
This protocol is a general procedure for labeling cysteine residues with a maleimide-based reagent and can be adapted for BPM.
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8 M urea (B33335) for denaturation).
-
Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
-
BPM Labeling:
-
Prepare a fresh stock solution of BPM in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the BPM stock solution to the reduced protein sample to a final concentration of 20-40 mM. A molar excess of the labeling reagent over the reducing agent is necessary.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to scavenge excess BPM.
-
Remove excess labeling reagent, reducing agent, and other small molecules by buffer exchange using a desalting column or by protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid).
-
-
Proteolytic Digestion:
-
Resuspend the cleaned, labeled protein in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides with a solution of acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: Differential Labeling with Light and Heavy Iodoacetamide
This protocol is for relative quantification using stable isotope labeling.
-
Protein Preparation and Reduction:
-
Prepare two protein samples (e.g., control and treated) and reduce them as described in Protocol 1.
-
-
Differential Labeling:
-
To the control sample, add a solution of "light" iodoacetamide to a final concentration of 20 mM.
-
To the treated sample, add a solution of "heavy" (e.g., 13C2, D2) iodoacetamide to the same final concentration.
-
Incubate both samples for 1 hour at room temperature in the dark.
-
-
Sample Combination and Processing:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Proceed with quenching, sample cleanup, proteolytic digestion, and peptide desalting as described in Protocol 1.
-
Mass Spectrometry and Data Analysis Workflow
The analysis of labeled proteins by mass spectrometry involves several key steps, from data acquisition to protein identification and quantification.
Data-Dependent vs. Data-Independent Acquisition
For the LC-MS/MS analysis, two primary acquisition strategies are commonly employed:
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most abundant peptide ions, and then selects a predefined number of these ions for fragmentation and MS/MS analysis.
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer systematically fragments all ions within a specified mass-to-charge (m/z) range, providing a more comprehensive dataset.
The choice between DDA and DIA depends on the experimental goals. DDA is well-suited for discovery proteomics, while DIA can offer more reproducible quantification across multiple runs.
Data Analysis and Quantification
The raw mass spectrometry data is processed using specialized software to identify peptides and the proteins from which they originated. This is typically done by searching the experimental MS/MS spectra against a protein sequence database.
For quantitative analysis:
-
Label-free quantification (with BPM): The relative abundance of a protein is determined by comparing the signal intensities of its corresponding peptides across different LC-MS/MS runs.
-
Isotope-based quantification (with IAM, ICAT, NEM): The relative abundance of a peptide (and thus the protein) is determined by the ratio of the signal intensities of its "light" and "heavy" isotopic forms within the same mass spectrum.
Conclusion
This compound (BPM) is a valuable tool for the selective labeling of cysteine-containing proteins for mass spectrometry analysis. Its maleimide chemistry ensures high specificity for thiols, and its benzimidazole moiety may offer advantages in terms of peptide ionization. While direct comparative data is sparse, its performance is expected to be comparable to other maleimide reagents like NEM in terms of labeling efficiency.
The choice between BPM and alternatives such as iodoacetamide or ICAT will depend on the specific experimental goals. For straightforward enrichment and identification using a label-free quantification strategy, BPM is a strong candidate. For precise relative quantification, isotopically labeled reagents like iodoacetamide or NEM are the current standard. ICAT, while less commonly used now, remains a powerful technique for the enrichment of low-abundance cysteine-containing peptides. The provided protocols and workflows offer a robust starting point for researchers looking to employ these labeling strategies in their proteomic studies.
References
- 1. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. | Semantic Scholar [semanticscholar.org]
- 2. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) Labeling on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins with fluorescent probes is an indispensable tool in biochemical and cellular research, enabling the study of protein localization, interactions, dynamics, and function. The maleimide (B117702) functional group is among the most popular choices for protein labeling due to its high reactivity and specificity towards the thiol group of cysteine residues. N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) is a fluorescent probe that reacts selectively with these thiol groups, offering a means to track proteins and study their behavior.
However, the addition of any extrinsic label, including BPM, carries the risk of altering the protein's structure and, consequently, its function. This alteration can manifest as a change in enzymatic activity, binding affinity for substrates or other proteins, or overall stability. Therefore, it is imperative for researchers to rigorously assess the impact of labeling on their protein of interest.
This guide provides a framework for comparing the performance of BPM with other common thiol-reactive labeling alternatives. It includes summaries of potential quantitative data, detailed experimental protocols for key validation assays, and visualizations to clarify workflows and biological pathways. While direct, peer-reviewed comparative studies detailing the functional impact of BPM on a wide range of proteins are limited, this guide presents the necessary experimental approaches to generate such crucial validation data.
Comparison of Thiol-Reactive Probes: Key Performance Metrics
The choice of a fluorescent label should be guided by its potential impact on the biological system under investigation. An ideal probe minimally perturbs the target protein's function. The following tables present a template for the quantitative data that should be generated to compare the effects of BPM labeling against an unlabeled control and other common maleimide-based fluorescent probes, such as Fluorescein-5-Maleimide.
Table 1: Comparative Analysis of Enzyme Kinetic Parameters
| Labeling Reagent | Protein | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | % Activity Retained |
| Unlabeled Control | Enzyme X | Value | Value | Value | 100% |
| BPM | Enzyme X | Value | Value | Value | Value |
| Fluorescein-5-Maleimide | Enzyme X | Value | Value | Value | Value |
| Other Alternative | Enzyme X | Value | Value | Value | Value |
K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max. A significant change post-labeling may indicate altered substrate binding. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. A change can indicate altered catalytic efficiency. The specificity constant (k_cat/K_m) is a measure of the overall enzyme efficiency. The percentage of activity retained is calculated relative to the unlabeled control.
Table 2: Comparative Analysis of Protein-Ligand Binding Affinity
| Labeling Reagent | Protein | Ligand | K_D (nM) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) |
| Unlabeled Control | Protein Y | Ligand Z | Value | Value | Value |
| BPM | Protein Y | Ligand Z | Value | Value | Value |
| Fluorescein-5-Maleimide | Protein Y | Ligand Z | Value | Value | Value |
| Other Alternative | Protein Y | Ligand Z | Value | Value | Value |
K_D (dissociation constant) is a measure of binding affinity; a lower K_D indicates stronger binding. k_a (association rate constant) and k_d (dissociation rate constant) provide kinetic information about the binding event. Significant changes in these parameters upon labeling can indicate that the probe interferes with the binding interface or induces conformational changes.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable comparative data.
Protocol 1: Protein Labeling with Maleimide Dyes
1. Materials:
-
Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed).
-
This compound (BPM) or other maleimide dye.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine).
-
Desalting column (e.g., Sephadex G-25).
2. Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye (e.g., BPM) in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution. Mix gently and incubate in the dark for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting column equilibrated with the desired storage buffer.
-
Quantification: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol 2: Fluorescence-Based Enzyme Activity Assay
1. Materials:
-
Unlabeled, BPM-labeled, and alternatively-labeled enzyme.
-
Fluorogenic substrate for the enzyme.
-
Assay buffer.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the fluorogenic substrate in the assay buffer. Prepare solutions of the unlabeled and labeled enzymes at the same concentration in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the enzyme solutions.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solutions to the wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear phase of the progress curves. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
1. Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Unlabeled, BPM-labeled, and alternatively-labeled protein (analyte).
-
Binding partner (ligand).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
2. Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the unlabeled and labeled analytes in the running buffer. Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Surface Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the functional impact of protein labeling.
Caption: Workflow for labeling and functional validation.
Illustrative Signaling Pathway: MAPK Cascade
Fluorescently labeled proteins are often used to study their roles in complex signaling networks. The diagram below shows a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, where a labeled kinase could be used to study its activation and interaction with downstream targets.
Caption: MAPK pathway with a labeled protein example.
Conclusion
A Comparative Guide to the Fluorescence Lifetime of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Overview of BIPM as a Fluorescent Probe
N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM) is a thiol-reactive fluorescent probe used for labeling proteins and other biomolecules.[1] Its maleimide (B117702) group selectively reacts with the sulfhydryl groups of cysteine residues, forming a stable thioether bond. The benzimidazole (B57391) fluorophore is known for its environmental sensitivity, making BIPM potentially useful for probing changes in the local environment of the labeled site.
Experimental Data: A Comparative Analysis
A direct quantitative comparison of BIPM-protein conjugates with alternative probes is challenging due to the limited availability of published data on the fluorescence lifetime and quantum yield of BIPM adducts. However, we can compile the available information for BIPM and compare it with the well-characterized photophysical properties of commonly used maleimide-functionalized fluorescent dyes.
Table 1: Photophysical Properties of Selected Maleimide-Functionalized Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| BIPM | ~315[2] | ~360[2] | Data not available | Data not available | Data not available |
| Fluorescein-5-maleimide | ~498 | ~518 | ~0.92 | ~4.1 | ~83,000 |
| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | 0.92 | 4.1 | 71,000 |
| Alexa Fluor™ 555 C₂ Maleimide | 555 | 565 | 0.10 | 0.3 | 150,000 |
| Alexa Fluor™ 647 C₂ Maleimide | 650 | 668 | 0.33 | 1.0 | 239,000 |
| Janelia Fluor® 549, Maleimide | 549 | 571 | 0.88 | Data not available | 101,000 |
Note: The photophysical properties of fluorescent dyes can be influenced by their conjugation to proteins and the local environment. The data for alternatives are for the free dye or representative conjugates and serve as a benchmark.
Experimental Protocols
Accurate characterization of the fluorescence properties of protein conjugates is essential for reliable experimental outcomes. Below are detailed protocols for protein labeling with maleimide-functionalized dyes and for the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Protein Labeling with Maleimide Dyes
This protocol describes the general procedure for labeling a protein with a thiol-reactive maleimide dye such as BIPM.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Maleimide-functionalized fluorescent dye (e.g., BIPM)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column for purification
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the cysteine residues are in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds. If using DTT, it must be removed prior to adding the maleimide dye.
-
Dye Preparation: Dissolve the maleimide dye in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol relative to the dye to quench any unreacted maleimide.
-
Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the respective molar extinction coefficients.
Fluorescence Lifetime Measurement using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a sample.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator or filter
-
Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter)
-
Data acquisition and analysis software
Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., ludox) or a fluorophore with a very short, known lifetime.
-
Sample Preparation: Prepare a dilute solution of the fluorescently labeled protein in a suitable buffer. The absorbance at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon at the detector. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential decay functions using deconvolution software that takes the IRF into account. The fitting procedure yields the fluorescence lifetime(s) of the sample.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the protein labeling and fluorescence lifetime measurement workflows.
Conclusion
While this compound presents a potentially valuable tool for fluorescently labeling proteins at cysteine residues, a comprehensive understanding of its photophysical properties upon conjugation is currently limited by the lack of available data. Researchers are encouraged to perform detailed characterization of their BIPM-protein conjugates, including fluorescence lifetime and quantum yield measurements, using the standardized protocols outlined in this guide. This will not only ensure the reliability of their experimental results but also contribute valuable data to the scientific community, enabling more informed decisions in the selection of fluorescent probes for future studies. For applications requiring well-defined and highly fluorescent probes, established alternatives such as the Alexa Fluor or Janelia Fluor series of dyes offer a more predictable and characterized performance.
References
- 1. Fluorescence and structure of proteins as measured by incorporation of fluorophore. IV. Synthesis and fluorescence characteristics of N-(p-(2-benzimidazolyl)phenyl) maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dual-Labeling Experiments: N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM) in Focus
For researchers in drug development and the broader scientific community, the ability to track multiple molecular entities simultaneously within a biological system is paramount. Dual-labeling experiments, often employing fluorescent probes, provide a powerful lens to dissect complex processes like protein-protein interactions and conformational changes. This guide offers a comprehensive comparison of N-[4-(2-Benzimidazolyl)phenyl]maleimide (BPM), a thiol-reactive fluorescent probe, with other popular alternatives for such applications.
Performance Comparison of Thiol-Reactive Fluorescent Probes
Table 1: Spectroscopic Properties of Thiol-Reactive Fluorescent Probes
| Fluorophore Family | Specific Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Benzimidazole (B57391) | This compound (BPM) | ~315 | ~360 | Not available | Not available |
| Alexa Fluor | Alexa Fluor 488 C5 Maleimide (B117702) | 493 | 516 | 72,000[1] | 0.92[2] |
| BODIPY | BODIPY FL Maleimide | 503 | 509 | 92,000[3][4] | 0.97[3][4] |
| Cyanine | Cy3 Maleimide | 555 | 570 | 150,000[5] | 0.31[5] |
| Cyanine | Cy5 Maleimide | 648 | 671 | 250,000[6] | 0.2[7] |
Table 2: Qualitative Performance Comparison
| Feature | This compound (BPM) | Alexa Fluor Dyes | BODIPY Dyes | Cyanine (Cy) Dyes |
| Brightness | Moderate (inferred) | High to Very High | Very High | High to Very High |
| Photostability | Good to Excellent (inferred from benzimidazole core) | Excellent | Good to Excellent | Moderate to Good |
| Environmental Sensitivity | Likely sensitive to solvent polarity | Generally low | Can be sensitive to solvent polarity | Can be sensitive to environment |
| Size | Small | Small | Small | Small to Moderate |
| Cost | Generally lower | Higher | Moderate | Moderate |
Experimental Protocols: A Practical Guide to Dual-Labeling
Dual-labeling experiments often utilize Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. Below is a detailed protocol for a typical FRET-based experiment to study protein conformational changes, using the Epidermal Growth Factor Receptor (EGFR) as a model system.
Protocol: FRET Imaging of EGFR Conformational Change Upon Ligand Binding
1. Protein Expression and Purification:
-
Express the EGFR intracellular domain (ICD) or a specific domain of interest with two distinct labeling sites. This can be achieved by introducing cysteine residues at desired locations via site-directed mutagenesis for maleimide-based labeling, and another tag (e.g., a polyhistidine-tag for purification and a specific peptide sequence for another labeling chemistry if needed).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.
2. Thiol-Reactive Labeling with Maleimide Dyes:
-
Reduction of Disulfides: Before labeling, reduce any existing disulfide bonds in the protein. Incubate the protein with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dyes (e.g., BPM as the donor and a longer wavelength dye like Alexa Fluor 555 maleimide as the acceptor) in anhydrous DMSO to prepare 10 mM stock solutions.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the first maleimide dye to the reduced protein solution. The reaction is typically carried out in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS) for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Excess Dye: Separate the labeled protein from the unreacted dye using a desalting column or dialysis.
-
Second Labeling (if applicable for dual maleimide labeling): Repeat the labeling reaction with the second maleimide dye. Purify the dual-labeled protein as described above.
3. FRET Imaging and Data Analysis:
-
Cell Culture and Transfection (for in-cell studies): If studying the protein in a cellular context, transfect cells with a plasmid encoding the tagged protein.
-
FRET Microscopy: Use a fluorescence microscope equipped for FRET imaging. Acquire images in three channels:
-
Donor channel (excitation at the donor's excitation wavelength, emission at the donor's emission wavelength).
-
Acceptor channel (excitation at the acceptor's excitation wavelength, emission at the acceptor's emission wavelength).
-
FRET channel (excitation at the donor's excitation wavelength, emission at the acceptor's emission wavelength).
-
-
Ligand Stimulation: Acquire baseline images before adding the ligand (e.g., Epidermal Growth Factor, EGF). Then, add the ligand and acquire a time-series of images to monitor changes in FRET.
-
FRET Efficiency Calculation: Calculate the FRET efficiency (E) using various methods, such as the sensitized emission method or acceptor photobleaching method. An increase or decrease in FRET efficiency upon ligand binding indicates a conformational change that alters the distance between the two fluorophores.
Visualizing Molecular Processes
Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following sections provide visualizations created using the DOT language for Graphviz.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation.[8][9][10][11] Ligand binding to EGFR induces a conformational change, leading to dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events.
Experimental Workflow for FRET-based Analysis
The following diagram illustrates the key steps involved in a dual-labeling FRET experiment to study protein conformational changes.
References
- 1. fishersci.ca [fishersci.ca]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-[4-(2-Benzimidazolyl)phenyl]maleimide: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal of N-[4-(2-Benzimidazolyl)phenyl]maleimide (CAS RN: 27030-97-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of specific disposal protocols for this compound, the following procedures are based on best practices for the handling of maleimide (B117702) and benzimidazole (B57391) derivatives.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for understanding the compound's properties and for the safe execution of disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 289.29 g/mol | [1] |
| Appearance | Pale yellow to amber powder | Chem-Impex |
| Melting Point | 247 °C | Chem-Impex |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% (HPLC) | Chem-Impex |
| Storage Conditions | 2 - 8 °C, under inert gas | Chem-Impex |
II. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Hazard Profile: While specific toxicity data for this compound is limited, related maleimide compounds are known to be toxic if swallowed and can cause skin and eye irritation. Benzimidazole derivatives should also be treated as potentially hazardous. Therefore, a cautious approach is warranted.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be managed as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.
-
Place contaminated consumables, such as weighing paper, pipette tips, and gloves, into a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect unused stock solutions (e.g., in DMSO) and any reaction mixtures or washes containing the compound in a dedicated, leak-proof, and chemical-resistant container.
-
Do not mix with other incompatible waste streams.
-
Step 2: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (if applicable, e.g., "in DMSO")
-
An approximate concentration of the compound
-
The date of accumulation
Step 3: Storage
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked, and containers must be kept closed except when adding waste.
Step 4: Arranging for Disposal
Once a waste container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a pickup. Provide them with all the necessary information as detailed on the waste label.
IV. Experimental Protocol: Quenching of Reactive Maleimide Waste (Optional)
For liquid waste containing reactive maleimide, quenching the reactivity prior to disposal can be a good laboratory practice. This converts the reactive maleimide to a more stable thioether.
Methodology:
-
To the liquid waste container, add a slight molar excess of a thiol-containing compound such as N-acetylcysteine or glutathione.
-
Gently mix the solution and allow it to stand for a minimum of two hours at room temperature to ensure the reaction is complete.
-
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-[4-(2-Benzimidazolyl)phenyl]maleimide
Essential Safety and Handling Guide for N-[4-(2-Benzimidazolyl)phenyl]maleimide
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS RN: 27030-97-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. The primary known hazards are skin and eye irritation.[1] While specific toxicity data for this compound is limited, related maleimide (B117702) compounds can be toxic if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Quantitative Data Summary
The following table summarizes available physical, chemical, and safety data for this compound and the related compound N-Phenylmaleimide for reference.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 27030-97-3 | [3][4] |
| Molecular Formula | C₁₇H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 289.29 g/mol | [4][5] |
| Appearance | Light yellow to amber powder/crystal | [1] |
| Melting Point | 247 °C | [1] |
| Boiling Point | 556.3 ± 52.0 °C (Predicted) | [1] |
| Purity | >98.0% (HPLC) | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place under inert gas. | [4][6] |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P264, P280, P302+P352, P362+P364 | [1] |
| Toxicity of Related Compound (N-Phenylmaleimide) | Toxic if swallowed (H301) | [2] |
| Fire Extinguishing Media for Related Compound (N-Phenylmaleimide) | Dry chemical, carbon dioxide, or Halon extinguisher. | [7] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before starting any work.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and change them frequently, especially after direct contact with the compound.
-
Lab Coat: A flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes to cover all exposed skin.
-
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.
Chemical Handling
-
Weighing: Conduct weighing of the powder within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Avoid raising dust.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the area.
-
Only trained personnel with appropriate respiratory and skin protection should attempt to clean up the spill.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with halogenated solvent waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste container.
Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of a waste mixture, including solvents and their approximate percentages.
Storage of Waste
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep waste containers tightly closed except when adding waste.
Final Disposal
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 27030-97-3 [amp.chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 27030-97-3 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
